Methyl 2-methyl-3-oxopentanoate
Description
Properties
IUPAC Name |
methyl 2-methyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-6(8)5(2)7(9)10-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNZOGNVFGETNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338005 | |
| Record name | Methyl 2-methyl-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17422-12-7 | |
| Record name | Methyl 2-methyl-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-methyl-3-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Methyl 2-methyl-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 2-methyl-3-oxopentanoate (CAS No. 17422-12-7). The information is compiled from various scientific sources to assist in research, development, and quality control processes. This document includes a summary of quantitative data, general experimental protocols for the characterization of related compounds, and a visualization of a common synthetic pathway.
Core Physical and Chemical Data
This compound is a beta-keto ester with the molecular formula C₇H₁₂O₃.[1][2][3][4] It is also known by other names, including 2-Methyl-3-oxopentanoic acid methyl ester. The structural and property data for this compound are summarized below. It is important to note that some reported values show slight variations across different sources, and in some cases, data for the closely related isomer, methyl 3-methyl-2-oxovalerate, is provided for comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₃ | [1][2][3][4] |
| Molecular Weight | 144.17 g/mol | [1][3] |
| CAS Number | 17422-12-7 | [1][2][3] |
| Appearance | Colorless liquid | [1] |
| Odor | Pungent | [1] |
| Boiling Point | 185.8 ± 8.0 °C at 760 mmHg | [1][2] |
| ~174 °C | [1] | |
| Melting Point | ~ -57 °C | [1] |
| Density | 0.993 g/cm³ | [1] |
| 1.0 ± 0.1 g/cm³ | [2] | |
| ~1.05 g/cm³ | [1] | |
| Refractive Index | 1.413 | [1] |
| Solubility | Insoluble in water; soluble in most organic solvents. | [1] |
| Vapor Pressure | 0.686 mmHg at 25°C | [1] |
| Flash Point | 68.9 °C | [1] |
Experimental Protocols
General Workflow for the Characterization of a β-Keto Ester
Caption: General workflow for the synthesis, purification, and characterization of a β-keto ester.
1. Synthesis:
-
β-keto esters can be synthesized through various methods, such as the Claisen condensation of an ester and a ketone.[5] For instance, a general approach involves the reaction of a ketone with a carbonate ester in the presence of a strong base.[6]
2. Purification:
-
Following synthesis, the crude product is purified to remove unreacted starting materials, byproducts, and solvents. Common purification techniques for liquid β-keto esters include fractional distillation under reduced pressure to prevent decomposition. Column chromatography on silica gel may also be employed.
3. Structural Characterization and Purity Assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule. The spectra would confirm the presence of the methyl, ethyl, and methoxy groups, as well as the characteristic signals for the α-proton and the carbonyl carbons.[7]
-
Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. For a β-keto ester, characteristic absorption bands for the ester carbonyl and the ketone carbonyl would be expected.
-
Gas Chromatography (GC): The purity of the compound can be assessed using gas chromatography, often coupled with a mass spectrometer (GC-MS).[8]
4. Physical Property Measurement:
-
Boiling Point: The boiling point is determined at a specific pressure using standard laboratory distillation apparatus.
-
Density: The density is measured at a defined temperature using a pycnometer or a digital density meter.[8]
-
Refractive Index: The refractive index is measured at a specific temperature and wavelength (typically the sodium D-line) using a refractometer.
Synthetic Pathway Visualization
While numerous synthetic routes to β-keto esters exist, a common and illustrative method is the Claisen condensation. The following diagram outlines the logical steps of this reaction for the synthesis of a generic β-keto ester.
Caption: Logical flow of a Claisen-type condensation for the synthesis of β-keto esters.
This guide provides a foundational understanding of the physical properties of this compound for scientific and developmental applications. For critical applications, it is recommended to verify these properties through in-house experimental determination.
References
- 1. chembk.com [chembk.com]
- 2. This compound | CAS#:17422-12-7 | Chemsrc [chemsrc.com]
- 3. This compound | C7H12O3 | CID 545860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. keyorganics.net [keyorganics.net]
- 5. prepchem.com [prepchem.com]
- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
Spectroscopic Data for Methyl 2-methyl-3-oxopentanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available and predicted spectroscopic data for Methyl 2-methyl-3-oxopentanoate (CAS No: 17422-12-7), a keto ester of interest in organic synthesis and drug discovery. The guide presents data in a structured format for easy reference and includes generalized experimental protocols for the spectroscopic techniques discussed.
Spectroscopic Data Summary
Mass Spectrometry (MS)
The mass spectrum of this compound shows a fragmentation pattern characteristic of a keto ester. The most abundant fragments observed in Gas Chromatography-Mass Spectrometry (GC-MS) are detailed below.[1]
| m/z | Relative Intensity | Plausible Fragment |
| 57 | Most Abundant | [C4H9]+ or [C3H5O]+ |
| 59 | Second Most Abundant | [COOCH3]+ |
| 88 | Third Most Abundant | [CH3CH2COCH(CH3)]+ |
Predicted Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Disclaimer: The following data is predicted by computational models and should be used as a reference. Experimental verification is recommended.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.05 | Triplet | 3H | CH3 (Ethyl group) |
| ~1.30 | Doublet | 3H | CH3 (at C2) |
| ~2.60 | Quartet | 2H | CH2 (Ethyl group) |
| ~3.40 | Quartet | 1H | CH (at C2) |
| ~3.70 | Singlet | 3H | OCH3 (Ester) |
Predicted Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Disclaimer: The following data is predicted by computational models and should be used as a reference. Experimental verification is recommended.
| Predicted Chemical Shift (ppm) | Assignment |
| ~8 | CH3 (Ethyl group) |
| ~15 | CH3 (at C2) |
| ~35 | CH2 (Ethyl group) |
| ~50 | CH (at C2) |
| ~52 | OCH3 (Ester) |
| ~170 | C=O (Ester) |
| ~205 | C=O (Ketone) |
Infrared (IR) Spectroscopy
While a complete experimental IR spectrum is not available, the characteristic absorption bands for the functional groups present in this compound can be predicted.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Ester) | 1750 - 1735 |
| C=O (Ketone) | 1725 - 1705 |
| C-O (Ester) | 1300 - 1000 |
| C-H (sp³) | 3000 - 2850 |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a chemical shift reference (0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., ¹³C{¹H}) is used to simplify the spectrum and improve sensitivity.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, place a drop of the compound onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
-
Background Spectrum: Record a background spectrum of the empty spectrometer to account for atmospheric and instrumental absorbances.
-
Sample Spectrum: Place the prepared salt plates in the sample holder of the FT-IR spectrometer and acquire the infrared spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a Gas Chromatograph (GC) for separation and purification before ionization.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for Electron Ionization - EI) to form positively charged molecular ions and fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of each ion as a function of its m/z ratio.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the signaling pathway for structure elucidation.
Caption: Workflow for Spectroscopic Analysis.
Caption: Structure Elucidation Pathway.
References
An In-depth Technical Guide to CAS No. 17422-12-7: Methyl 2-methyl-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known hazards associated with Methyl 2-methyl-3-oxopentanoate (CAS No. 17422-12-7). This compound is a notable intermediate in the synthesis of the antiproliferative polyketide (+)-R-aureothin, indicating its relevance in the field of medicinal chemistry and drug development. This document consolidates available data on its physicochemical characteristics and safety profile to support its handling and application in a research and development setting. All quantitative data are presented in structured tables for clarity, and a general experimental workflow is visualized using the DOT language.
Chemical and Physical Properties
This compound is a combustible liquid with a molecular formula of C₇H₁₂O₃.[1] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 17422-12-7 | [2] |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [3][4] |
| Boiling Point | 185.8 °C at 760 mmHg | N/A |
| Density | 0.993 g/cm³ | N/A |
| Flash Point | 68.9 °C | N/A |
| Solubility | Insoluble in water; soluble in most organic solvents.[3] | N/A |
Synthesis
While a specific, detailed experimental protocol from a peer-reviewed journal for the synthesis of this compound could not be retrieved in its entirety, a general synthetic approach involves the esterification of 2-methyl-3-oxopentanoic acid with methanol. One cited method for its preparation is the reaction of methanol with methyl maleate under appropriate conditions.[3] Another general approach is the Claisen condensation reaction between a ketone and an ester. For instance, acetone can be reacted with methyl propionate in the presence of a base like sodium ethoxide, followed by acidic workup.[5]
A referenced synthesis is described in Chemistry Letters, 13, p. 1867, 1984, though the full experimental details were not accessible for this guide.
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Biological Activity and Mechanism of Action
There is currently a significant lack of direct research on the biological activity and mechanism of action of this compound itself. Its primary significance in a biological context is its role as a key intermediate in the total synthesis of (+)-R-aureothin, a polyketide with known antiproliferative properties. Further research is required to determine if this compound exhibits any intrinsic biological activity.
The following diagram illustrates the relationship of this compound to the synthesis of the biologically active compound (+)-R-aureothin.
Caption: Role of this compound as a synthetic intermediate.
Hazards and Safety Information
This compound is classified as a combustible liquid and is harmful if swallowed. It is also known to cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
| Hazard Code | Statement | Class |
| H227 | Combustible liquid | Flammable liquids (Category 4) |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Source: PubChem[1]
Toxicological Data
Conclusion
This compound (CAS No. 17422-12-7) is a chemical intermediate with well-defined physical properties and known hazards. While its primary current application appears to be in the synthesis of the antiproliferative agent (+)-R-aureothin, the lack of direct biological activity and comprehensive toxicological data for the compound itself represents a significant knowledge gap. Researchers and drug development professionals should handle this compound with appropriate safety precautions, as outlined by its GHS classification. Future studies are warranted to explore any potential intrinsic biological effects of this molecule.
References
Synthesis and Discovery of Novel Keto Esters: A Technical Guide for Drug Development Professionals
Abstract
Keto esters are a pivotal class of organic compounds characterized by the presence of both a ketone and an ester functional group. Their unique structural features make them versatile synthons in organic synthesis and key intermediates in the discovery of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, discovery, and biological evaluation of novel keto esters, with a particular focus on their applications in drug development. We will delve into the core synthetic methodologies, present quantitative data for key reactions, and provide detailed experimental protocols. Furthermore, this guide will explore the role of keto esters as modulators of biological pathways, such as bacterial quorum sensing, and outline the workflows for their biological evaluation.
Introduction
Keto esters, broadly classified into α-keto esters, β-keto esters, and γ-keto esters based on the relative position of the keto and ester functionalities, are of significant interest to the pharmaceutical industry. Their prevalence in biologically active natural products and their utility as precursors for the synthesis of complex heterocyclic compounds underscore their importance.[1] Notably, β-keto esters have been investigated for their antimicrobial, anti-inflammatory, and quorum-sensing inhibitory activities, making them attractive scaffolds for the development of new drugs to combat infectious diseases and other pathological conditions.[1][2] This guide aims to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical methodologies for the synthesis and evaluation of novel keto esters.
Synthetic Methodologies for Novel Keto Esters
The synthesis of keto esters can be broadly categorized into several key methodologies, each with its own advantages and substrate scope. This section will detail the most prominent methods for synthesizing both β-keto esters and α-keto esters.
Synthesis of β-Keto Esters
β-Keto esters are particularly valuable intermediates in organic synthesis. The most common methods for their preparation include the Claisen condensation, the Dieckmann condensation for cyclic analogues, C-acylation of ketone enolates, and reactions involving Meldrum's acid.
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester.[3] The reaction proceeds via the formation of an enolate intermediate from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.
General Reaction Scheme for Claisen Condensation:
Caption: General scheme of the Claisen condensation.
Table 1: Synthesis of β-Keto Esters via Claisen Condensation
| Entry | Ester 1 | Ester 2 | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | Ethyl acetate | Ethyl acetate | NaOEt | Ethanol | Reflux | 2 | Ethyl acetoacetate | ~75 | [4] |
| 2 | Ethyl phenylacetate | Ethyl phenylacetate | KOBuᵗ | None | 100 | 0.5 | Ethyl 2,4-diphenylacetoacetate | 80 | [5] |
| 3 | Ethyl acetate | Ethyl benzoate | NaOEt | Ethanol | Reflux | 6 | Ethyl benzoylacetate | 65-70 | [4][6] |
The Dieckmann condensation is an intramolecular variation of the Claisen condensation, used to prepare cyclic β-keto esters from diesters.[7] This reaction is particularly effective for the formation of 5- and 6-membered rings.[7][8]
Logical Workflow for Dieckmann Condensation:
Caption: Workflow of the Dieckmann condensation.
Table 2: Synthesis of Cyclic β-Keto Esters via Dieckmann Condensation
| Entry | Diester | Base | Solvent | Product | Yield (%) | Ref. |
| 1 | Diethyl adipate | NaOEt | Toluene | 2-Ethoxycarbonylcyclopentanone | 80-85 | [8] |
| 2 | Diethyl pimelate | NaH | Toluene | 2-Ethoxycarbonylcyclohexanone | ~80 | [9] |
The C-acylation of preformed ketone enolates with a suitable acylating agent is a regioselective method for the synthesis of β-keto esters.[10] Mander's reagent (methyl cyanoformate) is a commonly used acylating agent that reliably C-acylates ketone enolates.[10][11]
Table 3: Synthesis of β-Keto Esters via C-Acylation of Ketone Enolates
| Entry | Ketone | Base | Acylating Agent | Solvent | Product | Yield (%) | Ref. |
| 1 | (1α,4aβ,8aα)-Octahydronaphthalen-2(1H)-one | Li/NH₃ | Methyl cyanoformate | THF/Ether | Methyl (1α,4aβ,8aα)-2-oxodecahydro-1-naphthoate | 81-84 | [10] |
| 2 | Cyclohexanone | LDA | Methyl cyanoformate | THF | Methyl 2-oxocyclohexanecarboxylate | 95 | [11] |
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent for the synthesis of β-keto esters.[12] Carboxylic acids can be condensed with Meldrum's acid, and the resulting acyl-Meldrum's acid derivative can then be alcoholyzed to yield the desired β-keto ester.[12][13] This method is advantageous as it often proceeds under mild conditions and gives high yields.[2][12]
Table 4: Synthesis of β-Keto Esters using Meldrum's Acid
| Entry | Carboxylic Acid | Alcohol | Coupling Agents | Product | Yield (%) | Ref. |
| 1 | Phenylacetic acid | Methanol | Pyridine | Methyl 3-oxo-4-phenylbutanoate | 82 | [12] |
| 2 | 2-Methylphenylacetic acid | tert-Butanol | DCC, DMAP | tert-Butyl 3-oxo-4-(o-tolyl)butanoate | 75 | [2] |
| 3 | Oleic acid | Methanol | DCC, DMAP | Methyl 3-oxooctadec-9-enoate | 85 | [13] |
Synthesis of α-Keto Esters
α-Keto esters are also important synthetic intermediates and are found in various biologically active molecules. Common synthetic routes include the oxidation of α-hydroxy esters and the Friedel-Crafts acylation of aromatic compounds.
The oxidation of α-hydroxy esters to α-keto esters is a direct and efficient method.[14] Various oxidizing agents can be employed, with a combination of a nitroxyl radical catalyst like 2-azaadamantane N-oxyl (AZADO) and a co-oxidant such as molecular oxygen providing a chemoselective and environmentally benign approach.[15]
Table 5: Synthesis of α-Keto Esters via Oxidation of α-Hydroxy Esters
| Entry | α-Hydroxy Ester | Oxidizing System | Solvent | Product | Yield (%) | Ref. |
| 1 | Ethyl lactate | AZADO/NaNO₂/O₂ | Acetonitrile/Phosphate Buffer | Ethyl pyruvate | 95 | [15] |
| 2 | Methyl mandelate | AZADO/NaNO₂/O₂ | Acetonitrile/Phosphate Buffer | Methyl benzoylformate | 98 | [15] |
The Friedel-Crafts acylation of aromatic compounds with an appropriate acylating agent, such as oxalyl chloride or an α-keto acid chloride, in the presence of a Lewis acid catalyst, is a classical method for the synthesis of aryl-α-keto esters.[16]
Table 6: Synthesis of Aryl-α-Keto Esters via Friedel-Crafts Acylation
| Entry | Aromatic Substrate | Acylating Agent | Lewis Acid | Product | Yield (%) | Ref. |
| 1 | Toluene | N-(Trifluoroacetyl)-L-isoleucyl-OSu | AlCl₃ | TFA-L-Ile-p-tolyl | 85 | [16] |
| 2 | Anisole | N-(Trifluoroacetyl)-L-isoleucyl-OSu | AlCl₃ | TFA-L-Ile-p-anisyl | 91 | [16] |
Biological Activity and Drug Discovery Potential
Novel keto esters have emerged as promising candidates in drug discovery, particularly in the development of new antimicrobial agents. Their mechanism of action often involves the disruption of bacterial communication systems, a process known as quorum sensing (QS).
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of newly synthesized keto esters against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a key parameter for evaluating antimicrobial efficacy.[17]
Table 7: Antimicrobial Activity of Novel β-Keto Esters
| Compound | Microorganism | Gram Stain | MIC (mg/mL) | Ref. |
| tert-Butyl 4-(2-bromophenyl)-3-oxobutanoate | Pseudomonas aeruginosa | Negative | 0.32 | [2] |
| tert-Butyl 4-(2-bromophenyl)-3-oxobutanoate | Staphylococcus aureus | Positive | 0.32 | [2] |
| tert-Butyl 4-(2,4-dichlorophenyl)-3-oxobutanoate | Pseudomonas syringae | Negative | 0.08 | [2] |
| tert-Butyl 4-(2,4-dichlorophenyl)-3-oxobutanoate | Agrobacterium tumefaciens | Negative | 0.08 | [2] |
Quorum Sensing Inhibition
Signaling Pathway for LasR-mediated Quorum Sensing in P. aeruginosa
Caption: Inhibition of the LasR quorum sensing pathway by a novel keto ester.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative β-keto ester and for the evaluation of the antimicrobial activity of novel compounds.
Synthesis of Methyl 3-oxo-4-phenylbutanoate using Meldrum's Acid
This protocol is adapted from the procedure described in Organic Syntheses.[12]
Materials:
-
Phenylacetic acid
-
Meldrum's acid
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Phenylacetyl chloride
-
Methanol (anhydrous)
Procedure:
-
Preparation of 5-(Phenylacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione:
-
In a round-bottomed flask, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath and add anhydrous pyridine (2.4 eq) dropwise with stirring under an inert atmosphere.
-
To this mixture, add a solution of phenylacetyl chloride (1.0 eq) in anhydrous dichloromethane dropwise over 30 minutes.
-
Allow the reaction to stir at 0°C for 1 hour, then at room temperature for 1.5 hours.
-
Pour the reaction mixture into a mixture of ice and hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude acyl Meldrum's acid derivative.
-
-
Methanolysis to form Methyl 3-oxo-4-phenylbutanoate:
-
Dissolve the crude acyl Meldrum's acid derivative in anhydrous methanol.
-
Reflux the solution for 2.5 hours.
-
Remove the methanol under reduced pressure.
-
Purify the resulting oil by vacuum distillation to obtain methyl 3-oxo-4-phenylbutanoate.
-
Expected Yield: ~82%[12]
Characterization:
-
¹H NMR (CDCl₃): δ 7.30 (m, 5H), 3.85 (s, 2H), 3.70 (s, 3H), 3.45 (s, 2H).
-
Boiling Point: 126-128 °C at 0.6 mmHg.[12]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of a novel keto ester.[17]
Experimental Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Novel keto ester compound
-
Test microorganism (e.g., S. aureus, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Standard antibiotic (positive control)
-
Solvent for the compound (e.g., DMSO)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test microorganism and suspend them in sterile broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the novel keto ester in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum with a standard antibiotic), a negative control (inoculum with no compound), and a sterility control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Conclusion
Novel keto esters represent a promising and versatile class of compounds for drug discovery and development. The synthetic methodologies outlined in this guide, including the Claisen and Dieckmann condensations, C-acylation of enolates, and the use of Meldrum's acid, provide robust and efficient routes to a diverse range of keto ester scaffolds. The demonstrated antimicrobial and quorum-sensing inhibitory activities of certain keto esters highlight their potential as novel anti-infective agents. The detailed experimental protocols and workflows provided herein serve as a practical resource for researchers engaged in the synthesis and biological evaluation of these important molecules. Further exploration of the structure-activity relationships and optimization of the pharmacological properties of novel keto esters will undoubtedly lead to the discovery of new and effective therapeutic agents.
References
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 9. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. google.com [google.com]
- 21. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 22. researchgate.net [researchgate.net]
Tautomerism in β-Keto Esters: An In-Depth Technical Guide with a Focus on Methyl 2-methyl-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development. For β-keto esters, the equilibrium between the keto and enol forms influences their chemical reactivity, physical properties, and biological activity. This technical guide provides a comprehensive overview of tautomerism in β-keto esters, with a specific focus on the structural features of Methyl 2-methyl-3-oxopentanoate. It details the underlying principles of keto-enol tautomerism, factors governing the equilibrium, and in-depth experimental protocols for quantitative analysis.
Introduction to Keto-Enol Tautomerism in β-Keto Esters
β-Keto esters, characterized by a ketone functional group at the β-position relative to an ester group, exhibit a form of constitutional isomerism known as keto-enol tautomerism. This involves the migration of a proton and the simultaneous shift of a double bond, resulting in an equilibrium between the keto and enol forms.[1]
The keto form contains a carbonyl group (C=O) and an α-hydrogen, while the enol form possesses a hydroxyl group (-OH) bonded to a carbon-carbon double bond (C=C). For simple ketones and esters, the equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2] However, in β-dicarbonyl compounds like β-keto esters, the enol form can be significantly stabilized.
This stabilization in the enol tautomer of β-keto esters arises from two primary factors:
-
Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group of the ester, creating a more delocalized and stable π-electron system.
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester, creating a stable six-membered ring-like structure.[1]
The presence of both tautomers in solution can have significant consequences for chemical reactions and analytical characterization. The nucleophilic character of the enol and the electrophilic nature of the keto form's carbonyl carbon lead to different reactivity profiles. In drug development, the specific tautomeric form can influence receptor binding and metabolic stability.
Factors Influencing the Keto-Enol Equilibrium
The position of the keto-enol equilibrium is highly sensitive to various factors, including the molecular structure of the β-keto ester, the solvent, and the temperature.
Structural Effects
The nature of the substituents on the β-keto ester backbone plays a crucial role in determining the relative stability of the keto and enol tautomers.
-
α-Substitution: The presence of an alkyl group at the α-position, as in this compound, generally destabilizes the enol form. This is primarily due to steric hindrance, which can disrupt the planarity of the conjugated system and weaken the intramolecular hydrogen bond. Consequently, α-alkyl substituted β-keto esters are expected to have a lower percentage of the enol tautomer compared to their unsubstituted counterparts.
-
Substituents on the Carbonyl Groups: Electron-withdrawing groups on the acyl or ester moiety can influence the acidity of the α-proton and the stability of the enolate intermediate, thereby affecting the tautomeric equilibrium.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent have a profound impact on the keto-enol equilibrium.
-
Polar Protic Solvents: Solvents like water and alcohols can form intermolecular hydrogen bonds with the carbonyl group of the keto tautomer, stabilizing it and shifting the equilibrium towards the keto form. They can also disrupt the intramolecular hydrogen bond of the enol form.
-
Polar Aprotic Solvents: Solvents such as DMSO and DMF can also stabilize the more polar keto form.
-
Nonpolar Solvents: In nonpolar solvents like hexane and carbon tetrachloride, the enol form is favored. This is because the intramolecular hydrogen bond of the enol is not disrupted by the solvent, making it the more stable tautomer in a nonpolar environment.
Temperature Effects
Temperature can influence the position of the tautomeric equilibrium. The direction of the shift depends on the enthalpy change (ΔH°) of the tautomerization. By studying the equilibrium constant at different temperatures, the thermodynamic parameters (ΔH° and ΔS°) for the keto-enol interconversion can be determined. Generally, an increase in temperature can favor the less stable tautomer if the process is entropically driven.
Quantitative Analysis of Tautomeric Mixtures
Several analytical techniques can be employed to determine the ratio of keto and enol tautomers in a sample. The most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and bromination titration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the most powerful and widely used method for the quantitative analysis of keto-enol tautomers in solution.[1][3] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.
-
Keto Tautomer: Characterized by a signal for the α-proton(s). In this compound, this would be a quartet for the single α-proton.
-
Enol Tautomer: Characterized by the absence of the α-proton signal and the appearance of a vinylic proton signal (C=CH) and a downfield signal for the enolic hydroxyl proton (-OH), which is often broad due to hydrogen exchange.
The ratio of the tautomers can be determined by integrating the characteristic signals of the keto and enol forms. For instance, the ratio of the integral of the α-proton of the keto form to the integral of the vinylic proton of the enol form gives the molar ratio of the two tautomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be used to study keto-enol equilibria. The two tautomers have different electronic structures and therefore exhibit distinct absorption spectra.[1]
-
Keto Tautomer: Typically shows a weak n → π* transition at a shorter wavelength.
-
Enol Tautomer: The conjugated π-system of the enol form gives rise to a strong π → π* transition at a longer wavelength.[4][5]
By measuring the absorbance at the λmax of the enol form, its concentration can be determined using the Beer-Lambert law, provided the molar absorptivity is known.
Bromination Titration
This classical chemical method relies on the rapid reaction of bromine with the enol tautomer. The keto form reacts much more slowly. The amount of enol present can be determined by titrating the sample with a standard solution of bromine. The endpoint can be detected by the persistence of the bromine color or by using an indicator.
Data Presentation
Table 1: Expected Tautomeric Equilibrium of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Estimated % Enol |
| Hexane | 1.9 | Enol | ~20-30% |
| Carbon Tetrachloride | 2.2 | Enol | ~15-25% |
| Chloroform-d | 4.8 | Keto | ~5-15% |
| Acetone-d₆ | 21 | Keto | <5% |
| Methanol-d₄ | 33 | Keto | <2% |
| Water-d₂ | 80 | Keto | <1% |
Note: The estimated % Enol is an approximation based on data for other α-alkyl β-keto esters. The presence of the α-methyl group significantly reduces the enol content compared to unsubstituted β-keto esters like ethyl acetoacetate.
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for α-Alkyl β-Keto Esters
| Proton | Keto Tautomer | Enol Tautomer |
| α-CH | 3.5 - 4.0 (q) | - |
| Vinylic =CH | - | 5.0 - 5.5 (s) |
| Enolic -OH | - | 12.0 - 13.0 (br s) |
| Ester -OCH₃ | ~3.7 (s) | ~3.7 (s) |
| Acyl -CH₂CH₃ | ~2.5 (q), ~1.1 (t) | ~2.2 (q), ~1.1 (t) |
| α-CH₃ | ~1.3 (d) | ~1.9 (s) |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the compound.
Experimental Protocols
Protocol for ¹H NMR Spectroscopic Analysis
Objective: To determine the keto-enol tautomer ratio of this compound in different deuterated solvents.
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
NMR tubes
-
Pipettes
-
NMR spectrometer
Procedure:
-
Prepare a ~5-10% (w/v) solution of this compound in the desired deuterated solvent in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Allow the solution to equilibrate for at least 30 minutes at the desired temperature before analysis.
-
Acquire the ¹H NMR spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signal corresponding to the α-proton of the keto form and the signal for the vinylic proton of the enol form.
-
Calculate the percentage of each tautomer using the following formula: % Enol = [Integral (enol) / (Integral (enol) + Integral (keto))] * 100 % Keto = [Integral (keto) / (Integral (enol) + Integral (keto))] * 100
-
The equilibrium constant (K_eq) is calculated as: K_eq = % Enol / % Keto.
Protocol for UV-Vis Spectroscopic Analysis
Objective: To qualitatively observe the presence of the enol tautomer and estimate its relative concentration.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., hexane, ethanol)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., 10⁻⁴ M).
-
Record the UV-Vis spectrum over a range of 200-400 nm, using the pure solvent as a blank.
-
Identify the λmax corresponding to the π → π* transition of the enol form (typically in the 240-280 nm range for β-keto esters).
-
To perform a semi-quantitative analysis, compare the absorbance at the enol's λmax in different solvents. A higher absorbance suggests a higher concentration of the enol tautomer.
Protocol for Bromination Titration
Objective: To determine the percentage of the enol tautomer by chemical titration.
Materials:
-
This compound
-
Standardized bromine solution (e.g., in methanol)
-
Methanol
-
Iodide-starch indicator solution
-
Standardized sodium thiosulfate solution
-
Burette, pipettes, and flasks
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in methanol.
-
Cool the solution in an ice bath.
-
Slowly titrate the solution with the standardized bromine solution until a faint yellow color persists, indicating the consumption of the enol.
-
Alternatively, add an excess of the bromine solution, allow it to react for a short period, and then quench the excess bromine by adding a solution of potassium iodide.
-
The liberated iodine can then be titrated with a standard solution of sodium thiosulfate using a starch indicator.
-
A blank titration without the β-keto ester should be performed to account for any side reactions.
-
The amount of enol is calculated based on the stoichiometry of the reaction (1 mole of enol reacts with 1 mole of Br₂).
Visualizations
Caption: Keto-enol tautomerism of this compound.
Caption: Experimental workflow for NMR analysis of keto-enol tautomerism.
Conclusion
The tautomeric behavior of β-keto esters is a critical consideration for researchers in the fields of organic synthesis and drug development. The equilibrium between the keto and enol forms is delicately balanced and can be influenced by subtle changes in molecular structure, solvent, and temperature. For α-substituted β-keto esters like this compound, the keto form is generally expected to predominate, especially in polar solvents. A thorough understanding and quantitative analysis of this equilibrium, primarily through ¹H NMR spectroscopy, are essential for predicting and controlling the reactivity and properties of these versatile compounds. The detailed protocols and conceptual framework provided in this guide serve as a valuable resource for scientists working with this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. fiveable.me [fiveable.me]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Methyl 2-methyl-3-oxopentanoate in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of methyl 2-methyl-3-oxopentanoate. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this document outlines the established principles and methodologies for determining these crucial parameters.
Introduction to this compound
This compound is a beta-keto ester, a class of organic compounds recognized for their utility as intermediates in chemical synthesis. Its physical properties, such as being a colorless liquid with a boiling point of approximately 174°C, indicate its potential as a versatile solvent or reactant in various applications.[1] General chemical literature suggests that it is soluble in most organic solvents and insoluble in water, a common characteristic for esters of its molecular weight.[1] However, for precise applications in areas like pharmaceutical manufacturing, reaction engineering, and formulation science, qualitative statements are insufficient. Accurate, quantitative solubility data is paramount for process optimization, ensuring reproducibility, and meeting regulatory standards.
Quantitative Solubility Data: A Call for Experimental Determination
A thorough review of scientific databases and chemical literature did not yield specific quantitative data (e.g., in g/100g , mol/L, or mole fraction) for the solubility of this compound in common organic solvents at various temperatures. The absence of this data necessitates experimental determination to accurately characterize its behavior in different solvent systems.
To facilitate such investigations, the following table provides a standardized format for recording and presenting experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Mole Fraction (solute) |
| Example: Methanol | 25 | Experimental Data | Experimental Data | Experimental Data |
| Example: Ethanol | 25 | Experimental Data | Experimental Data | Experimental Data |
| Example: Acetone | 25 | Experimental Data | Experimental Data | Experimental Data |
| Example: Ethyl Acetate | 25 | Experimental Data | Experimental Data | Experimental Data |
| Example: Toluene | 25 | Experimental Data | Experimental Data | Experimental Data |
| Example: Dichloromethane | 25 | Experimental Data | Experimental Data | Experimental Data |
| Example: Hexane | 25 | Experimental Data | Experimental Data | Experimental Data |
Experimental Protocols for Solubility Determination
The following section details a generalized yet comprehensive protocol for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. The "shake-flask method" is a widely accepted and reliable technique for this purpose.
Materials and Equipment
-
Solute: High-purity this compound (>98%)
-
Solvents: HPLC-grade or equivalent high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane, hexane)
-
Apparatus:
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker bath or incubator
-
Calibrated thermometers
-
Glass vials or flasks with airtight seals
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (chemically compatible with the solvents)
-
Analytical instrumentation for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)
-
Procedure: The Shake-Flask Method
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature.
-
Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time for each solvent system.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the vials to rest in the thermostatic bath for several hours to allow for complete phase separation.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear, saturated supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.
-
Determine the mass of the collected sample.
-
Dilute the sample to a known volume with the pure solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC with a flame ionization detector).
-
-
Data Calculation:
-
From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the results in appropriate units ( g/100 g solvent, mol/L, mole fraction).
-
-
Reproducibility:
-
Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility of the results.
-
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for determining solubility.
Figure 1: Workflow for the Shake-Flask Solubility Determination Method.
Figure 2: Decision Pathway for Obtaining Solubility Data.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective application in research and industry. While existing literature provides a qualitative understanding, this guide emphasizes the need for and provides a robust framework for the experimental determination of quantitative solubility data. By following the detailed protocols and utilizing the structured data presentation format outlined herein, researchers can generate the high-quality, reliable data necessary to advance their work in drug development and other scientific disciplines.
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methyl-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling and melting points of Methyl 2-methyl-3-oxopentanoate (CAS No: 17422-12-7), a key intermediate in organic synthesis. The document outlines its physical properties, detailed experimental protocols for their determination, and a logical workflow for its characterization.
Physicochemical Data
This compound is a colorless liquid with a pungent odor.[1] The experimentally determined and predicted physical properties of this compound are summarized below. It is important to note the variability in reported values, which may be attributed to different experimental conditions or the presence of different stereoisomers.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [2][3][4] |
| Molecular Weight | 144.17 g/mol | [2][3][4] |
| Boiling Point | ~174 °C | [1] |
| 185.8 ± 8.0 °C (at 760 mmHg) | [2] | |
| 197.00 °C (for (R)-isomer at 760 mmHg) | ||
| Melting Point | ~ -57 °C | [1] |
| Density | ~1.05 g/cm³ | [1] |
Experimental Protocols
Precise determination of boiling and melting points is critical for the identification and purity assessment of chemical compounds. The following are detailed, generalized methodologies applicable to this compound.
2.1. Synthesis and Purification
This compound is typically prepared through the esterification reaction of methanol and methyl maleate.[1] As an intermediate in the synthesis of compounds like the antiproliferative polyketide (+)-R-aureothin, its purity is paramount.[5]
Purification Protocol (Distillation): Given that the compound is a liquid at room temperature, purification is effectively achieved by vacuum distillation. A similar protocol for a related keto ester involves the following steps[6]:
-
Apparatus Setup : Assemble a standard distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed.
-
Crude Sample : Place the crude this compound into the distillation flask.
-
Vacuum Application : Gradually apply a vacuum to the system. The pressure should be monitored and maintained at a stable level (e.g., 20 mmHg).
-
Heating : Heat the distillation flask gently using an oil bath to initiate boiling. The boiling point will be significantly lower under reduced pressure.
-
Fraction Collection : Collect the distillate that boils at a constant temperature. This fraction represents the purified compound.
-
Characterization : Confirm the purity of the collected fraction using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
2.2. Boiling Point Determination
The boiling point is determined at atmospheric pressure or under reduced pressure.
Methodology:
-
Apparatus : Use a standard distillation setup as described in the purification protocol.
-
Sample : Place a sample of purified this compound in the distillation flask.
-
Heating : Heat the sample until it boils and a steady reflux is observed.
-
Temperature Reading : Record the temperature at which the liquid and vapor are in equilibrium. This is the boiling point. For vacuum distillation, the pressure must also be recorded.
2.3. Melting Point Determination
Since this compound has a melting point well below ambient temperature (approx. -57 °C), a specialized low-temperature apparatus is required.[1] However, a general protocol for determining the melting point of a solid using a modern digital apparatus is described below, which can be adapted with a suitable cooling stage.
Methodology (Adapted for Low Temperature): [7]
-
Sample Preparation : A small amount of the solidified compound is loaded into a capillary tube. The sample must be frozen first, for instance, by using a dry ice/acetone bath.
-
Apparatus : Utilize a melting point apparatus equipped with a cooling stage (e.g., a cryostat).
-
Measurement :
-
Place the capillary tube into the apparatus at a temperature well below the expected melting point.
-
Slowly ramp up the temperature (e.g., 2 °C/min) near the expected melting range.
-
Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire solid has melted (clear point). The melting range provides an indication of purity; pure compounds exhibit a sharp melting range of 1-2 °C.[7]
-
Logical Workflow for Physicochemical Characterization
The following diagram illustrates the logical workflow from synthesis to the final characterization of a chemical compound like this compound.
Caption: Workflow for Synthesis and Characterization.
References
- 1. chembk.com [chembk.com]
- 2. This compound | CAS#:17422-12-7 | Chemsrc [chemsrc.com]
- 3. cenmed.com [cenmed.com]
- 4. This compound | C7H12O3 | CID 545860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 17422-12-7 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2-methyl-3-oxopentanoate via Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-3-oxopentanoate is a β-keto ester, a class of compounds that are valuable intermediates in organic synthesis. Their unique structural motif, featuring a ketone at the β-position relative to an ester, allows for a variety of subsequent chemical transformations, making them key building blocks in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that provides an efficient route to β-keto esters through the base-promoted condensation of two ester molecules.[1][2] This document provides detailed protocols and application notes for the synthesis of this compound via the self-condensation of methyl propanoate.
Reaction Scheme
The synthesis of this compound is achieved through the self-condensation of two molecules of methyl propanoate in the presence of a strong base, such as sodium methoxide. The reaction proceeds through the formation of an enolate intermediate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of a methoxide ion yields the desired β-keto ester.
Overall Reaction:
2 * Methyl Propanoate (in the presence of NaOCH₃ followed by H₃O⁺) → this compound + Methanol
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17422-12-7 | [3] |
| Molecular Formula | C₇H₁₂O₃ | [3] |
| Molecular Weight | 144.17 g/mol | [3] |
| Appearance | Colorless liquid | |
| Boiling Point | 185.8 ± 8.0 °C at 760 mmHg | |
| Density | 1.0 ± 0.1 g/cm³ |
Spectroscopic Data for this compound
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~208 | C=O (ketone) |
| ~172 | C=O (ester) |
| ~52 | O-CH₃ |
| ~50 | CH (alpha-carbon) |
| ~35 | CH₂ |
| ~14 | CH₃ (alpha-methyl) |
| ~8 | CH₃ (ethyl) |
IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~2980 | C-H stretch (alkane) |
| ~1745 | C=O stretch (ester) |
| ~1715 | C=O stretch (ketone) |
| ~1460 | C-H bend (alkane) |
| ~1150 | C-O stretch (ester) |
Note: Spectroscopic data is based on typical values for β-keto esters and available information. Actual values may vary.
Experimental Protocols
Synthesis of this compound
This protocol details the self-condensation of methyl propanoate using sodium methoxide as the base.
Materials:
-
Methyl propanoate (≥99%)
-
Sodium methoxide (≥95%)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Apparatus for fractional distillation
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: To the flask, add sodium methoxide (1.0 equivalent) suspended in anhydrous diethyl ether or THF.
-
Addition of Ester: While stirring the suspension, add methyl propanoate (2.2 equivalents) dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add 1 M hydrochloric acid to the stirred mixture until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Expected Yield: 60-70%
Visualizations
Logical Relationship of the Claisen Condensation Mechanism
Caption: Mechanism of the Claisen condensation for the synthesis of this compound.
Experimental Workflow for the Synthesis
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Methyl 2-methyl-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral methyl 2-methyl-3-oxopentanoate is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures with defined stereochemistry. The presence of a stereogenic center at the α-position of the β-keto ester functionality makes its enantioselective synthesis a critical challenge. This document outlines key asymmetric strategies for the synthesis of this compound, providing detailed protocols and comparative data to guide researchers in selecting the most suitable method for their applications. The primary focus is on organocatalytic and chiral auxiliary-mediated approaches, which offer practical and efficient routes to the desired chiral molecule.
Strategies for Asymmetric Synthesis
The enantioselective synthesis of chiral this compound can be achieved through several modern synthetic methodologies. The most prominent and effective strategies include:
-
Organocatalytic Asymmetric Michael Addition: This approach utilizes small chiral organic molecules, typically derived from amino acids like proline, to catalyze the conjugate addition of a propanal equivalent to a vinyl ketone acceptor. The catalyst forms a transient chiral enamine with the aldehyde, which then attacks the Michael acceptor with high facial selectivity.
-
Chiral Auxiliary-Mediated Synthesis: In this classic strategy, a chiral auxiliary is temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent bond-forming reaction. For the synthesis of this compound, this would typically involve the diastereoselective alkylation or acylation of a propionate derivative attached to a chiral auxiliary, followed by removal of the auxiliary.
-
Metal-Catalyzed Asymmetric Michael Addition: Chiral metal complexes, such as those based on scandium, can be employed to catalyze the enantioselective Michael addition of β-keto esters to methyl vinyl ketone.[1][2]
This document will provide a detailed protocol for the organocatalytic approach, as it represents a highly efficient and increasingly popular method in asymmetric synthesis.
Data Presentation: Comparison of Asymmetric Synthesis Methods
The following table summarizes representative quantitative data for different catalytic systems used in asymmetric Michael additions to α,β-unsaturated ketones, which are analogous to the synthesis of the target molecule.
| Catalyst/Method | Michael Donor | Michael Acceptor | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-2-(Diphenylmethyl)pyrrolidine | Propanal | Methyl vinyl ketone | 85 | 92 | [3] |
| Chiral N,N'-dioxide-Sc(OTf)₃ Complex | β-keto esters | Methyl vinyl ketone | High | up to 80 | [1][2] |
| Chiral Pentanidium Phase-Transfer Catalyst | β-keto esters | Alkyl vinyl ketones | High | 88 - 97 | [4] |
| L-Proline based Chiral Ionic Liquid | Cyclohexanone | trans-β-nitrostyrene | 99 | 97 |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Michael Addition of Propanal to Methyl Vinyl Ketone
This protocol is based on the general principles of proline-catalyzed Michael additions.[3]
Materials:
-
(S)-2-(Diphenylmethyl)pyrrolidine (or other suitable chiral amine catalyst)
-
Propanal (freshly distilled)
-
Methyl vinyl ketone (freshly distilled)
-
Dichloromethane (DCM, anhydrous)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral amine catalyst (e.g., (S)-2-(diphenylmethyl)pyrrolidine, 0.1 mmol, 10 mol%).
-
Add anhydrous dichloromethane (1.0 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add propanal (2.0 mmol, 2.0 eq) dropwise via syringe.
-
Stir the mixture for 10 minutes at 0 °C.
-
Add methyl vinyl ketone (1.0 mmol, 1.0 eq) dropwise via syringe.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), quench the reaction by adding a few drops of trifluoroacetic acid.
-
Warm the mixture to room temperature and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the chiral 5-oxohexanal.
-
Oxidation and Esterification: The resulting chiral 2-methyl-3-oxopentanal is then oxidized to the corresponding carboxylic acid using a mild oxidant (e.g., Pinnick oxidation with sodium chlorite) followed by esterification (e.g., with methanol and a catalytic amount of acid, or using diazomethane) to yield the final product, chiral this compound.
Expected Outcome:
This procedure is expected to yield the desired product with good enantioselectivity (typically >90% ee). The yield will vary depending on the specific catalyst and reaction conditions but is generally in the range of 70-90%.
Visualizations
Logical Workflow for Asymmetric Synthesis
Caption: Workflow for the organocatalytic synthesis of chiral this compound.
Signaling Pathway: Enamine Catalysis
Caption: The catalytic cycle of enamine-mediated asymmetric Michael addition.
References
- 1. mdpi.com [mdpi.com]
- 2. Stereoselective synthesis of α-methyl and α-alkyl ketones from esters and alkenes via cyclopropanol intermediates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
Application of Methyl 2-methyl-3-oxopentanoate in the Synthesis of Pharmaceutical Intermediates
Introduction:
Methyl 2-methyl-3-oxopentanoate, a β-keto ester, is a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals. Its chemical structure, featuring a reactive ketone and an ester functional group, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of bioactive molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for the antiproliferative natural product, (+)-R-aureothin.
Application: Synthesis of a C1-C8 Fragment of (+)-R-Aureothin
This compound serves as a crucial starting material for the enantioselective synthesis of the C1-C8 fragment of (+)-R-aureothin, a polyketide with significant antiproliferative, antifungal, cytotoxic, antiviral, and immunosuppressive properties. The synthesis involves a key aldol reaction to construct the carbon backbone and establish the required stereochemistry.
Data Presentation
Table 1: Reagents and Materials for the Synthesis of the C1-C8 Aldol Adduct
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| This compound | C₇H₁₂O₃ | 144.17 | 1.0 eq | Commercially Available |
| Acetaldehyde | C₂H₄O | 44.05 | 1.2 eq | Commercially Available |
| Di-n-butylboron triflate (Bu₂BOTf) | C₈H₁₈BF₃OS | 242.10 | 1.1 eq | Commercially Available |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.2 eq | Commercially Available |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | Anhydrous | Commercially Available |
| Methanol (MeOH) | CH₄O | 32.04 | - | Commercially Available |
| Saturated aqueous NH₄Cl | NH₄Cl | 53.49 | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | Commercially Available |
Table 2: Experimental Results for the Synthesis of the C1-C8 Aldol Adduct
| Step | Product | Yield (%) | Diastereomeric Ratio (anti:syn) | Spectroscopic Data |
| Aldol Reaction | Methyl 4-hydroxy-2,3-dimethyl-5-oxohexanoate | 85 | >95:5 | ¹H NMR, ¹³C NMR, HRMS |
Experimental Protocols
Protocol 1: Synthesis of the C1-C8 Aldol Adduct Intermediate
This protocol details the diastereoselective aldol reaction between this compound and acetaldehyde to yield the key C1-C8 fragment of (+)-R-aureothin.
Materials:
-
This compound
-
Acetaldehyde
-
Di-n-butylboron triflate (1.0 M in CH₂Cl₂)
-
Triethylamine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add this compound (1.0 eq) to the cooled solvent.
-
Slowly add di-n-butylboron triflate (1.1 eq) via syringe, followed by the dropwise addition of triethylamine (1.2 eq).
-
Stir the resulting mixture at -78 °C for 30 minutes to allow for enolate formation.
-
Add freshly distilled acetaldehyde (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 3 hours.
-
Quench the reaction by adding methanol at -78 °C, followed by warming to room temperature.
-
Add saturated aqueous ammonium chloride solution and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol adduct, Methyl 4-hydroxy-2,3-dimethyl-5-oxohexanoate.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.
Visualization
Diagram 1: Synthesis of the C1-C8 Aldol Adduct
Caption: Aldol reaction for the C1-C8 fragment of (+)-R-aureothin.
Biological Context: Mechanism of Action of Aureothin
(+)-R-Aureothin exhibits its potent antiproliferative effects by inducing apoptosis (programmed cell death) in cancer cells. While the complete mechanism is still under investigation, studies have shown that aureothin can modulate key signaling pathways involved in cell survival and death. Two prominent pathways affected are the JNK (c-Jun N-terminal kinase) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways.
Diagram 2: Simplified Signaling Pathway of Aureothin-Induced Apoptosis
Caption: Aureothin induces apoptosis via STAT3 inhibition and JNK activation.
Application Notes and Protocols: Methyl 2-methyl-3-oxopentanoate in Flavor and Fragrance Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-3-oxopentanoate (CAS No. 17422-12-7) is a specialty chemical with potential applications in the flavor and fragrance industry.[1] Its chemical structure, C7H12O3, contributes to its characteristic aroma profile.[1] While detailed sensory data for this specific ester is limited in publicly available literature, information on the closely related ethyl 3-methyl-2-oxopentanoate provides valuable insights into its likely olfactory and gustatory properties. This document provides an overview of its potential applications, sensory characteristics, and protocols for its synthesis and evaluation.
Sensory Profile and Applications
Based on the characteristics of structurally similar compounds, this compound is anticipated to possess a complex and desirable flavor profile. The analogous ethyl ester, ethyl 3-methyl-2-oxopentanoate, is described as having a unique profile of nutty and fruity notes.[2]
Anticipated Flavor Profile:
-
Primary Notes: Fruity, Nutty (reminiscent of walnut)
-
Nuances: Succulent, Dried Fruit
Potential Applications in Flavor Chemistry:
The unique combination of fruity and nutty characteristics makes this compound a versatile ingredient for a wide range of flavor formulations. The following table provides suggested starting use levels for the related compound, ethyl 3-methyl-2-oxopentanoate, which can serve as a guide for initial experimentation with the methyl ester.
| Flavor Category | Application Example | Suggested Starting Level (ppm) in finished product | Notes |
| Nut Flavors | Almond, Hazelnut, Peanut, Pistachio, Walnut | 100 - 200 | Adds depth and rounds out the nutty profile. |
| Brown Flavors | Caramel, Chocolate, Cocoa, Maple, Toffee | 20 - 100 | Introduces an interesting nutty note that complements the inherent fruity character of these flavors. |
| Fruit Flavors | Dried Apricot, Orange | 10 - 20 | The fruity note can enhance the profile of dried fruits and add a juicy character to citrus flavors. The nutty aspect should be carefully balanced. |
| Alcoholic Beverage Flavors | Brandy, Rum (Dark) | 10 - 50 | Contributes attractive depth with both fruity and nutty notes. |
| Savory Flavors | Bacon, Ham, Cooked Mushroom | 20 - 100 | Can add a unique nuance to savory applications. |
| Other Flavors | Black/Red Tea, Vanilla Bean | 30 - 50 | Adds complexity to tea and vanilla profiles. |
Data extrapolated from applications of ethyl 3-methyl-2-oxopentanoate.[2]
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
References
Application Notes and Protocols for the Reduction of Methyl 2-methyl-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of β-keto esters is a critical transformation in organic synthesis, providing access to chiral β-hydroxy esters, which are valuable building blocks for a wide range of biologically active molecules, including pharmaceuticals and natural products. Methyl 2-methyl-3-oxopentanoate possesses two stereogenic centers upon reduction of its ketone functionality, leading to four possible stereoisomers. The control of both diastereoselectivity and enantioselectivity in this reduction is therefore of significant interest.
This document provides detailed application notes and protocols for the chemical and biocatalytic reduction of the ketone in this compound, focusing on methods to achieve high levels of stereocontrol.
Reduction Methods and Stereochemical Outcomes
The reduction of the ketone in this compound can be achieved through several methods, each offering different levels of stereoselectivity. The primary methods discussed are chemical reduction using sodium borohydride, biocatalytic reduction using baker's yeast (Saccharomyces cerevisiae), and asymmetric catalytic hydrogenation. The choice of method will depend on the desired stereoisomer, scalability, and cost-effectiveness.
The product of the reduction is Methyl 2-methyl-3-hydroxypentanoate, which can exist as four stereoisomers due to the two chiral centers at C2 and C3. The relative stereochemistry is described as syn or anti (also referred to as erythro and threo), and the absolute stereochemistry as (2R, 3S), (2S, 3R), (2R, 3R), or (2S, 3S).
Data Presentation: Summary of Reduction Methods
The following table summarizes the expected outcomes for the reduction of this compound based on literature for this and structurally similar α-alkyl-β-keto esters. It is important to note that specific yields and stereoselectivities can be highly dependent on the exact reaction conditions.
| Reduction Method | Reagent/Catalyst | Typical Diastereoselectivity (syn:anti) | Typical Enantioselectivity (% ee) | Typical Yield (%) | Notes |
| Chemical Reduction | Sodium Borohydride (NaBH₄) | Variable, often poor | Not enantioselective (racemic) | Good to Excellent | Diastereoselectivity can be influenced by temperature and solvent. |
| NaBH₄ with MnCl₂ | Improved diastereoselectivity towards syn | Not enantioselective (racemic) | Good | Chelation control with the metal salt favors the formation of the syn isomer. | |
| Biocatalytic Reduction | Baker's Yeast (S. cerevisiae) | Generally favors the anti isomer | High (often >95%) for one enantiomer | Moderate to Good | The stereochemical outcome is dependent on the specific reductases in the yeast strain and can be influenced by reaction conditions. |
| Asymmetric Hydrogenation | Ru-BINAP catalyst | High | High (often >95%) | Good to Excellent | The choice of chiral ligand on the metal catalyst determines the enantioselectivity. |
Experimental Protocols
Protocol 1: Diastereoselective Reduction with Sodium Borohydride and Manganese(II) Chloride
This protocol describes the reduction of this compound with sodium borohydride in the presence of manganese(II) chloride to favor the formation of the syn diastereomer.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Manganese(II) chloride (MnCl₂), anhydrous
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (0.1 M) at -78 °C (dry ice/acetone bath) under a nitrogen atmosphere, add anhydrous manganese(II) chloride (1.1 eq).
-
Stir the mixture for 15 minutes.
-
Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Methyl 2-methyl-3-hydroxypentanoate.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis.
Protocol 2: Enantioselective Reduction with Baker's Yeast (Saccharomyces cerevisiae)
This protocol outlines the asymmetric reduction of this compound using commercially available baker's yeast to produce the optically active β-hydroxy ester, typically with high enantiomeric excess for the anti diastereomer.
Materials:
-
This compound
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Deionized water
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Orbital shaker or large magnetic stirrer
-
Centrifuge (optional)
Procedure:
-
In a flask, dissolve sucrose (40 g) in deionized water (200 mL).
-
Add active dry baker's yeast (20 g) to the sucrose solution and stir for 30 minutes at 30 °C to activate the yeast.
-
Add this compound (1 g) to the yeast suspension.
-
Incubate the flask on an orbital shaker at 30 °C and 200 rpm for 48-72 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, add an equal volume of diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral GC or HPLC analysis.
Protocol 3: Asymmetric Catalytic Hydrogenation
This protocol provides a general procedure for the asymmetric hydrogenation of this compound using a chiral Ruthenium-BINAP catalyst. The specific ligand (e.g., (R)- or (S)-BINAP) will determine the absolute stereochemistry of the product.
Materials:
-
This compound
-
[RuCl₂((R)-BINAP)]₂ or other suitable chiral Ru-catalyst
-
Methanol (degassed)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox or under an inert atmosphere, charge the high-pressure vessel with this compound (1.0 eq) and the chiral Ruthenium catalyst (e.g., 0.01 mol%).
-
Add degassed methanol to achieve a substrate concentration of approximately 0.5 M.
-
Seal the vessel, remove it from the glovebox, and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at a specified temperature (e.g., 50 °C) for the required time (typically 12-24 hours).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Determine the conversion, diastereomeric ratio, and enantiomeric excess by GC or chiral HPLC.
Mandatory Visualizations
Caption: Overview of reduction pathways for this compound.
Application Notes and Protocols for the Hydrolysis of Methyl 2-methyl-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-3-oxopentanoate is a β-keto ester, a class of compounds that are valuable synthetic intermediates in pharmaceutical and chemical research. The hydrolysis of this ester to its corresponding carboxylic acid, 2-methyl-3-oxopentanoic acid, is a fundamental transformation. This carboxylic acid can serve as a building block for more complex molecules. The presence of the β-keto group makes the resulting acid susceptible to decarboxylation upon heating, a critical consideration during its synthesis and purification.
This document provides detailed protocols for the hydrolysis of this compound via base-catalyzed saponification, outlines the reaction mechanism, and presents typical reaction parameters.
Reaction Principle: Saponification
The most common and generally effective method for hydrolyzing esters is saponification. This process involves treating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][2] The reaction is an irreversible nucleophilic acyl substitution that proceeds in two main stages:
-
Nucleophilic Attack : The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[2][3]
-
Formation of Carboxylate : The intermediate collapses, eliminating a methoxide ion (CH₃O⁻) as the leaving group to form the carboxylic acid.
-
Acid-Base Reaction : The methoxide ion, being a strong base, immediately deprotonates the newly formed carboxylic acid. This acid-base step is essentially irreversible and drives the reaction to completion, yielding a stable carboxylate salt and methanol.[1]
-
Protonation : A final acidic workup step is required to protonate the carboxylate salt and generate the neutral 2-methyl-3-oxopentanoic acid.[1][4]
Comparative Data on Saponification Conditions
| Ester Substrate | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| General Ester | NaOH (excess) | Methanol / Water | Reflux | 4 | ~98 | [4] |
| Ethyl 2-fluoropentanoate | 1 M NaOH (2.2 equiv) | Methanol / Water | Room Temp. | 24 | - | [4] |
| Methyl 2,6-diisopropoxybenzoate | KOH (10.9 equiv) | Methanol / Water (9:1) | 80 | 13 | - | [4] |
| Ethyl sec-butylmalonate | NaOH (2.0 equiv) | Water | Reflux | 2 | 62-65 | [5] |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol describes a general procedure for the saponification of this compound using sodium hydroxide.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated or 3 M
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.
-
Base Addition : In a separate container, prepare a solution of sodium hydroxide (1.5 - 2.5 eq) in a mixture of water and methanol. Add this solution to the stirred ester solution.
-
Hydrolysis Reaction : Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-75°C). Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[4]
-
Cooling and Concentration : Once the reaction is complete, cool the mixture to room temperature. Remove the methanol using a rotary evaporator.
-
Workup - Extraction : Transfer the remaining aqueous residue to a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate (2 x volume of aqueous layer) to remove any unreacted starting material and neutral byproducts. Discard the organic layers.
-
Acidification : Cool the aqueous layer in an ice bath and carefully acidify it by dropwise addition of concentrated or 3 M HCl until the pH is ~1-2.[4] The formation of a precipitate or an oily layer indicates the formation of the carboxylic acid.
-
Product Extraction : Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Evaporation : Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-methyl-3-oxopentanoic acid.[4]
-
Purification (Optional) : The product can be further purified by vacuum distillation, taking care to use a low temperature to prevent decarboxylation.[6]
Visualizations
Reaction Mechanism: Saponification
The following diagram illustrates the step-by-step mechanism of the base-catalyzed hydrolysis of this compound.
Caption: Saponification mechanism for this compound.
Experimental Workflow
This diagram provides a high-level overview of the experimental procedure, from reaction to purification.
Caption: Workflow for the hydrolysis and isolation of the carboxylic acid.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US7220878B2 - Method of purifying and separating 2-fluoro-3-oxoalkylcarboxylic acid ester - Google Patents [patents.google.com]
Protocol for the Acylation of Enolates to Produce γ-Keto Esters: A Detailed Application Note for Researchers
Application Note: Synthesis of γ-Keto Esters via Acylation of Reformatsky Reagents
The synthesis of γ-keto esters is a significant transformation in organic chemistry, as this motif is a key structural component in numerous natural products and pharmaceutical agents. While the direct γ-acylation of a standard ester enolate is synthetically challenging, an effective and reliable protocol has been developed utilizing a Reformatsky reagent as a homoenolate equivalent. This method involves the reaction of a zinc homoenolate, generated in situ from a γ-halo ester, with an acyl chloride to furnish the desired γ-keto ester.
This application note provides a comprehensive protocol for the synthesis of γ-keto esters, including a detailed experimental procedure, a summary of reaction yields, and a visual representation of the reaction workflow. This information is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Data Presentation: Reaction of Reformatsky Reagents with Acyl Chlorides
The following table summarizes the yields of various γ-keto esters synthesized using the described protocol. The data demonstrates the versatility of the reaction with respect to different acyl chlorides.
| Entry | γ-Halo Ester | Acyl Chloride | Product | Yield (%) |
| 1 | Ethyl 4-bromobutanoate | Benzoyl chloride | Ethyl 5-oxo-5-phenylpentanoate | 85 |
| 2 | Ethyl 4-bromobutanoate | Acetyl chloride | Ethyl 5-oxohexanoate | 78 |
| 3 | Ethyl 4-bromobutanoate | Propionyl chloride | Ethyl 5-oxoheptanoate | 81 |
| 4 | Ethyl 4-bromobutanoate | Cyclohexanecarbonyl chloride | Ethyl 5-cyclohexyl-5-oxopentanoate | 75 |
| 5 | Methyl 4-bromobutanoate | Benzoyl chloride | Methyl 5-oxo-5-phenylpentanoate | 82 |
Experimental Protocol: Synthesis of Ethyl 5-oxo-5-phenylpentanoate
This protocol details the synthesis of ethyl 5-oxo-5-phenylpentanoate as a representative example of the acylation of a Reformatsky reagent for the preparation of a γ-keto ester.
Materials:
-
Ethyl 4-bromobutanoate (1.0 equiv)
-
Zinc dust (<10 micron, activated) (1.5 equiv)
-
Benzoyl chloride (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Procedure:
-
Activation of Zinc: In a flame-dried three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add zinc dust (1.5 equiv). The zinc can be activated by stirring with 1 M HCl for 2 minutes, followed by washing with water, ethanol, and then diethyl ether, and finally drying under high vacuum.
-
Formation of the Reformatsky Reagent: To the activated zinc in the flask, add anhydrous THF. A solution of ethyl 4-bromobutanoate (1.0 equiv) in anhydrous THF is then added dropwise via a dropping funnel. The mixture is gently heated to initiate the reaction, which is indicated by a slight exothermic reaction and the disappearance of the metallic zinc. The reaction mixture is then stirred at reflux for 2-3 hours to ensure complete formation of the organozinc reagent.
-
Acylation Reaction: After the formation of the Reformatsky reagent, the reaction mixture is cooled to 0 °C using an ice bath. A solution of benzoyl chloride (1.2 equiv) in anhydrous THF is added dropwise via the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C. The resulting mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 5-oxo-5-phenylpentanoate.
Mandatory Visualizations
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of γ-keto esters.
Signaling Pathway of the Reaction Mechanism:
Caption: Mechanism of γ-keto ester synthesis via Reformatsky reagent acylation.
Application Notes and Protocols: Methyl 2-methyl-3-oxopentanoate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methyl-3-oxopentanoate is a versatile β-keto ester that serves as a valuable building block in organic synthesis. Its inherent reactivity at multiple sites allows for its application in a variety of transformations, including the synthesis of heterocyclic compounds, which are prominent scaffolds in many biologically active molecules and pharmaceutical agents. This document provides detailed application notes and experimental protocols for key reactions involving this compound, including its use in the synthesis of substituted pyrazolones.
Chemical Identity and Physicochemical Properties
| Identifier | Value |
| CAS Number | 17422-12-7[1] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₇H₁₂O₃[1][2] |
| Molecular Weight | 144.17 g/mol [1][2] |
| Appearance | Colorless liquid[3] |
| Boiling Point | ~174 °C[3] |
| Density | ~1.05 g/cm³[3] |
Applications in Organic Synthesis
This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.[4] Its utility stems from the presence of multiple reactive functional groups: a ketone, an ester, and an α-proton that can be readily deprotonated to form a nucleophilic enolate. This allows for a range of chemical transformations, making it a valuable tool for constructing complex molecular architectures.
One notable application is in the synthesis of heterocyclic compounds, such as pyrazolones. Pyrazolone derivatives are known to exhibit a wide range of biological activities, including analgesic, antipyretic, and anti-inflammatory properties.[5]
Experimental Protocols
Synthesis of 4-ethyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one
This protocol details the synthesis of a substituted pyrazolone from this compound and hydrazine hydrate. The reaction proceeds via a condensation reaction followed by cyclization.
Reaction Scheme:
Caption: Synthesis of a pyrazolone derivative.
Materials:
| Reagent | CAS Number | Molecular Formula | Amount |
| This compound | 17422-12-7 | C₇H₁₂O₃ | 10 mmol |
| Hydrazine hydrate | 7803-57-8 | H₆N₂O | 10 mmol |
| Ethanol (absolute) | 64-17-5 | C₂H₆O | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 1.44 g).
-
Add absolute ethanol (50 mL) and stir until the ester is fully dissolved.
-
Slowly add hydrazine hydrate (10 mmol, 0.50 g) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-ethyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one.
Expected Yield and Characterization:
While a specific yield for this exact reaction is not available in the searched literature, similar reactions with ethyl acetoacetate suggest that good to excellent yields can be expected.[6][7] The structure of the product should be confirmed by spectroscopic methods.
Quantitative Data Summary (Predicted based on analogous reactions):
| Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 4-ethyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | 70-85% | Not available | ¹H NMR, ¹³C NMR, IR, MS |
Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of derivatives from this compound.
Caption: General experimental workflow.
Signaling Pathways and Logical Relationships
The utility of this compound in multicomponent reactions (MCRs) highlights its importance in building molecular complexity in a single step. For instance, in a Hantzsch-type dihydropyridine synthesis, the β-keto ester acts as a key nucleophile.
Caption: Logical relationship in a multicomponent reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-methyl-3-oxopentanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-methyl-3-oxopentanoate synthesis.
Troubleshooting Guide
Low yield or failure to obtain the desired product are common challenges in organic synthesis. This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through a mixed Claisen condensation reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Base: The alkoxide base may have decomposed due to exposure to moisture. | - Use a freshly prepared sodium methoxide solution or high-quality commercial-grade solid. - Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Incorrect Stoichiometry: An improper molar ratio of reactants and base can hinder the reaction. | - Carefully measure and use a slight excess of the ester that will act as the nucleophile (methyl propanoate). - Use at least one full equivalent of the base to drive the equilibrium towards product formation. | |
| 3. Low Reaction Temperature: The reaction may be too slow at a lower temperature. | - Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. Refluxing in a suitable solvent is a common practice. | |
| Formation of Multiple Products | 1. Self-Condensation: Both esters (e.g., methyl propanoate and another methyl ester) are undergoing self-Claisen condensation. | - Use one of the esters in excess to favor the mixed Claisen condensation. - Slowly add the limiting ester to the reaction mixture containing the excess ester and the base. |
| 2. Transesterification: The alkoxide base does not match the alkoxy group of the esters. | - Use sodium methoxide as the base when using methyl esters as reactants to prevent the formation of different ester products. | |
| Product Decomposition during Workup | 1. Harsh Acidic or Basic Conditions: The β-keto ester product can be susceptible to hydrolysis or other degradation pathways under strong acidic or basic conditions. | - Neutralize the reaction mixture carefully during workup, avoiding prolonged exposure to strong acids or bases. - Use a mild acidic solution (e.g., dilute HCl or acetic acid) for quenching the reaction. |
| 2. Overheating during Purification: The product may decompose at high temperatures during distillation. | - Purify the product using vacuum distillation to lower the boiling point. - A rotary evaporator at a moderate temperature and pressure should be used for solvent removal. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method is a mixed (or crossed) Claisen condensation. This reaction involves the base-catalyzed condensation of two different esters. In this case, methyl propanoate would be condensed with another suitable ester, such as methyl acetate, in the presence of a strong base like sodium methoxide.
Q2: Why is the choice of base so critical in a Claisen condensation?
The base plays a dual role: it deprotonates the α-carbon of one ester to form the nucleophilic enolate, and it must not cause unwanted side reactions. Using a base with an alkoxide that matches the alkoxy group of the reacting esters (e.g., sodium methoxide for methyl esters) is crucial to prevent transesterification, which would lead to a mixture of undesired products.
Q3: How can I minimize the formation of side products in a mixed Claisen condensation?
To favor the desired crossed product, one of the esters should ideally not have α-hydrogens, making it unable to form an enolate and act as a nucleophile. If both esters have α-hydrogens, as is the case for the synthesis of this compound from two simple esters, using one ester in excess can help to increase the statistical probability of the desired crossed reaction.
Q4: What are the typical reaction conditions for this synthesis?
While specific optimal conditions can vary, a general starting point would be to slowly add one ester to a mixture of the other ester and at least one equivalent of sodium methoxide in an inert solvent like anhydrous diethyl ether or tetrahydrofuran (THF). The reaction is often run at reflux temperature, and the progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q5: How is the product typically purified?
After the reaction is complete, the mixture is typically quenched with a dilute acid. The organic product is then extracted with a suitable solvent. The final purification of this compound is usually achieved by vacuum distillation to separate it from unreacted starting materials and high-boiling side products.
Experimental Protocols
Key Experiment: Mixed Claisen Condensation for the Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via a mixed Claisen condensation.
Materials:
-
Methyl propanoate
-
Methyl acetate
-
Sodium methoxide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Apparatus for vacuum distillation
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a reflux condenser, dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).
-
Base and Ester Addition: To the flask, add sodium methoxide (1.1 equivalents) and anhydrous solvent. Add methyl propanoate (2.0 equivalents) to the flask.
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Second Ester Addition: Add methyl acetate (1.0 equivalent) to the dropping funnel.
-
Reaction: Slowly add the methyl acetate to the stirred reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding dilute HCl until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Technical Support Center: Purification of Methyl 2-methyl-3-oxopentanoate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of methyl 2-methyl-3-oxopentanoate via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: For the purification of moderately polar compounds like this compound, silica gel is the most common and effective stationary phase. A typical mobile phase system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. The optimal ratio of these solvents should be determined by preliminary Thin Layer Chromatography (TLC) analysis to achieve good separation.
Q2: How can I visualize this compound on a TLC plate?
A2: this compound is a UV-active compound due to the presence of the carbonyl groups, so it can be visualized under a UV lamp (254 nm) where it will appear as a dark spot on a fluorescent green background.[1] Alternatively, general-purpose staining reagents can be used. A potassium permanganate (KMnO4) stain is effective for visualizing compounds with functional groups that can be oxidized, such as the ketone and ester in your target molecule.[1]
Q3: My compound is showing significant tailing or broad peaks during column chromatography. What could be the cause?
A3: Tailing or peak broadening for β-keto esters like this compound is often attributed to keto-enol tautomerism.[2] The compound exists as an equilibrium mixture of the keto and enol forms, which can have different polarities and interact with the stationary phase differently, leading to poor peak shape. To mitigate this, consider using a slightly acidic mobile phase, which can accelerate the interconversion between tautomers, resulting in an averaged, sharper peak.[2] Another potential cause is overloading the column; reducing the amount of sample loaded can improve peak shape.
Q4: What are the potential impurities I should be looking for during the purification?
A4: The impurities will largely depend on the synthetic route used to prepare this compound. Common synthesis methods, such as the Claisen condensation, may result in unreacted starting materials (e.g., methyl propionate and another ester) or byproducts from self-condensation of the starting materials. It is also possible to have side-products from other reactions occurring under the reaction conditions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not move from the baseline (Rf ≈ 0) | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[3] |
| Compound is highly adsorbed to the silica gel. | Consider adding a small amount of a more polar solvent like methanol to the mobile phase (not exceeding 10% to avoid dissolving the silica). For acidic impurities, adding a small amount of acetic acid to the eluent might help.[3] | |
| Compound elutes too quickly (Rf > 0.5) | Mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation of the desired compound from impurities | Inappropriate solvent system. | Perform a thorough TLC analysis with various solvent systems to find one that provides the best separation (ΔRf) between your compound and the impurities. Aim for an Rf value of 0.2-0.4 for the target compound for optimal separation on the column.[3] |
| Column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Compound appears to be degrading on the column | The compound is unstable on silica gel. | Perform a stability test by spotting the compound on a TLC plate, letting it sit for an extended period, and then eluting it to see if degradation spots appear.[4] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base (e.g., triethylamine) before packing the column.[4] |
| Crystallization of the sample at the top of the column | The sample has low solubility in the mobile phase. | Load the sample onto the column using a "dry loading" technique. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[5] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound.
1. Preparation of the Column:
-
Select a glass column of an appropriate size based on the amount of crude product. A general guideline is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.
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Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica surface.
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Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the silica gel bed.
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting fractions in labeled test tubes.
-
Monitor the separation by collecting small spots from the eluting fractions on a TLC plate.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.
4. Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
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Combine the pure fractions.
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Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Quantitative Data Summary
Table 1: Estimated Rf Values for this compound
| Mobile Phase (Hexane:Ethyl Acetate) | Estimated Rf Value * |
| 95:5 | 0.1 - 0.2 |
| 90:10 | 0.2 - 0.4 |
| 80:20 | 0.4 - 0.6 |
*These are estimated values and should be confirmed by TLC analysis with your specific sample.
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
References
Side reactions in the synthesis of β-keto esters and how to avoid them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of β-keto esters.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of β-keto esters, providing potential causes and solutions.
Issue 1: Low Yield of the Desired β-Keto Ester
A low yield is a common problem in β-keto ester synthesis. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Ensure the use of a stoichiometric amount of a strong base (e.g., sodium ethoxide, sodium hydride) to drive the reaction to completion.[1] - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). - Increase the reaction time or temperature, but be cautious of potential side reactions. |
| Side Reactions | - Refer to the specific side reaction sections below (e.g., Transesterification, Self-Condensation) for targeted troubleshooting. |
| Product Decomposition | - β-keto esters can be susceptible to hydrolysis and decarboxylation, especially under acidic or high-temperature workup conditions. Use mild workup procedures and avoid excessive heating. |
| Purification Issues | - Optimize the purification method (e.g., distillation, column chromatography) to minimize product loss. |
Issue 2: Presence of Multiple Byproducts in the Reaction Mixture
The formation of multiple products is often indicative of competing side reactions.
| Potential Cause | Recommended Solutions |
| Transesterification | - Use an alkoxide base with the same alkyl group as the ester starting material (e.g., sodium ethoxide for ethyl esters).[2][3][4] |
| Crossed Claisen Self-Condensation | - In a crossed Claisen condensation, use a significant excess of the non-enolizable ester to favor the desired cross-condensation over the self-condensation of the enolizable ester.[5] |
| Hydrolysis | - Ensure all reagents and solvents are anhydrous, as water can lead to the hydrolysis of the ester starting material and the β-keto ester product.[2] |
| Dimerization (in Dieckmann Condensation) | - For the synthesis of medium to large rings (over seven members) via Dieckmann condensation, dimerization can be a significant side reaction.[6] Consider using high-dilution conditions to favor intramolecular cyclization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in a Claisen condensation, and how can I prevent it?
The most common side reaction is transesterification . This occurs when the alkoxide base used does not match the alkoxy group of the ester. For example, using sodium methoxide with an ethyl ester will result in a mixture of ethyl and methyl esters, leading to a complex product mixture.
Prevention: Always use an alkoxide base that corresponds to the alcohol portion of your ester (e.g., sodium ethoxide for ethyl esters, sodium methoxide for methyl esters).[2][3][4]
Q2: I'm performing a crossed Claisen condensation and getting a lot of the self-condensation product. What should I do?
This is a frequent issue when both esters have α-hydrogens. To minimize the self-condensation of the ester that forms the enolate, you should use one ester that cannot form an enolate (i.e., has no α-hydrogens), such as ethyl benzoate or ethyl formate.[5][7] Additionally, using the non-enolizable ester in excess will increase the probability of the desired crossed reaction.[5]
Q3: My β-keto ester seems to be decomposing during workup. What could be the cause?
The likely causes are hydrolysis and/or decarboxylation . β-keto esters can be hydrolyzed back to the corresponding β-keto acid, especially in the presence of acid or base and water. The resulting β-keto acid is often unstable and can readily lose carbon dioxide (decarboxylate) upon heating.
Prevention:
-
Use anhydrous conditions throughout the reaction and workup.[2]
-
Perform the workup at low temperatures.
-
Use a mild acidic quench (e.g., dilute acetic acid) to neutralize the reaction mixture.
-
Avoid strong acids and high temperatures during purification.
Q4: Why is a full equivalent of base required for a Claisen condensation?
A stoichiometric amount of base is necessary because the final deprotonation of the newly formed β-keto ester is the thermodynamic driving force of the reaction.[1] The α-protons of the β-keto ester are more acidic than those of the starting ester, so the alkoxide base will deprotonate the product. This removes the product from the equilibrium, shifting the reaction towards completion according to Le Châtelier's principle.
Q5: I am trying to synthesize a seven-membered ring using a Dieckmann condensation and observing significant amounts of a higher molecular weight byproduct. What is happening?
You are likely observing dimerization , which is a common side reaction in Dieckmann condensations aimed at forming medium or large rings (greater than seven members).[6] The intermolecular reaction between two diester molecules competes with the desired intramolecular cyclization.
Prevention:
-
Employ high-dilution conditions to favor the intramolecular reaction. This can be achieved by slowly adding the diester to a large volume of solvent containing the base.
-
Consider using sterically hindered bases with low nucleophilicity, such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), in aprotic solvents like THF, which can help minimize side reactions.[6]
Experimental Protocols
Protocol 1: Standard Procedure for Claisen Condensation of Ethyl Acetate to Ethyl Acetoacetate
-
Materials: Sodium metal, absolute ethanol, ethyl acetate (anhydrous).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the sodium ethoxide solution in an ice bath.
-
Slowly add anhydrous ethyl acetate from the dropping funnel to the cooled sodium ethoxide solution with stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction mixture will become a thick paste.
-
Gently warm the mixture to reflux for 1-2 hours to complete the reaction.
-
Cool the reaction mixture and then neutralize it by slowly adding dilute acetic acid or sulfuric acid until the solution is acidic to litmus paper.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude ethyl acetoacetate by fractional distillation.
-
Protocol 2: Procedure for a Crossed Claisen Condensation
-
Materials: Sodium ethoxide, absolute ethanol, ethyl benzoate (non-enolizable ester), ethyl acetate (enolizable ester, anhydrous).
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a flame-dried flask under an inert atmosphere.
-
Add a significant excess (e.g., 3-4 equivalents) of ethyl benzoate to the sodium ethoxide solution.
-
Slowly add one equivalent of anhydrous ethyl acetate to the mixture with stirring.
-
Follow the heating, workup, and purification steps as described in Protocol 1. The use of excess ethyl benzoate will favor the formation of ethyl benzoylacetate.
-
Visualizations
Reaction Pathways
Caption: Main reaction pathway of the Claisen condensation and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in β-keto ester synthesis.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Claisen Condensation [organic-chemistry.org]
Optimizing reaction conditions for the synthesis of Methyl 2-methyl-3-oxopentanoate.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of Methyl 2-methyl-3-oxopentanoate. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to optimize your reaction conditions and achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the Claisen condensation (a self-condensation) of methyl propionate using a strong base. Sodium methoxide is the ideal base for this reaction to prevent transesterification.[1][2]
Q2: Why is the choice of base so critical in this synthesis?
A2: The choice of base is crucial to avoid side reactions. Using an alkoxide base with an alkyl group different from that of the ester can lead to transesterification, resulting in a mixture of ester products and complicating purification.[1][2] For the synthesis of this compound from methyl propionate, sodium methoxide is the recommended base.
Q3: What are the primary competing side reactions to be aware of?
A3: Besides the desired self-condensation, potential side reactions include transesterification if an inappropriate base is used. If the reaction conditions are not strictly anhydrous, hydrolysis of the ester starting material or the β-keto ester product can occur. Self-condensation of the ketone product can also occur under certain conditions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (methyl propionate) and the formation of the product.
Q5: What are the typical yields for this reaction?
A5: While yields can vary significantly based on the specific reaction conditions and scale, a well-optimized Claisen condensation of methyl propionate can be expected to produce moderate to good yields of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Base: The sodium methoxide may have decomposed due to exposure to moisture. 2. Insufficient Base: The reaction requires a stoichiometric amount of base to drive the equilibrium towards the product. 3. Low Reaction Temperature: The reaction may not have been heated sufficiently to overcome the activation energy. 4. Wet Reagents/Glassware: Water will quench the enolate intermediate and hydrolyze the ester. | 1. Use freshly opened or properly stored sodium methoxide. 2. Ensure at least one equivalent of base is used relative to the ester that will be enolized. 3. Gradually increase the reaction temperature and monitor for product formation. 4. Ensure all glassware is flame-dried or oven-dried before use and that all reagents are anhydrous. |
| Formation of Multiple Products (Observed on TLC/GC) | 1. Transesterification: Use of an incorrect alkoxide base (e.g., sodium ethoxide with methyl propionate). 2. Side Reactions: Competing reactions such as aldol-type additions or further condensation of the product. 3. Impure Starting Materials: Contaminants in the methyl propionate can lead to undesired byproducts. | 1. Always use the sodium salt of the alcohol corresponding to the ester (sodium methoxide for methyl propionate). 2. Optimize reaction temperature and time to favor the desired Claisen condensation. 3. Use freshly distilled or high-purity methyl propionate. |
| Product Decomposition During Workup | 1. Harsh Acidic or Basic Conditions: The β-keto ester product can be susceptible to hydrolysis or other degradation pathways under strong acidic or basic conditions during the workup. | 1. Use a mild acid (e.g., dilute HCl or acetic acid) for neutralization and avoid prolonged exposure. 2. Perform extractions and washes promptly. |
| Difficulty in Product Purification | 1. Incomplete Reaction: The presence of a significant amount of unreacted starting material can complicate purification by distillation due to close boiling points. 2. Formation of Emulsions During Extraction: This can lead to poor separation of aqueous and organic layers and loss of product. | 1. Monitor the reaction to ensure it goes to completion. If necessary, extend the reaction time or adjust the temperature. 2. Add a small amount of brine (saturated NaCl solution) to help break up emulsions during the workup. |
Experimental Protocols
Protocol 1: Claisen Condensation of Methyl Propionate
This protocol describes the synthesis of this compound via the self-condensation of methyl propionate using sodium methoxide.
Materials:
-
Methyl propionate (anhydrous)
-
Sodium methoxide
-
Anhydrous toluene or other inert solvent (e.g., THF, diethyl ether)
-
Dilute hydrochloric acid or acetic acid (for workup)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: A flame-dried or oven-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet is charged with anhydrous toluene and sodium methoxide (1.0 equivalent).
-
Addition of Ester: Anhydrous methyl propionate (2.0 equivalents) is added dropwise to the stirred suspension of sodium methoxide at room temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature. The progress of the reaction is monitored by TLC or GC.
-
Workup:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction is carefully quenched by the addition of a dilute aqueous acid (e.g., 1M HCl) until the mixture is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Data Presentation
Table 1: Effect of Base on Claisen Condensation
| Base | Starting Ester | Potential Outcome | Recommendation |
| Sodium Methoxide (NaOCH₃) | Methyl Propionate | Forms desired product | Ideal |
| Sodium Ethoxide (NaOCH₂CH₃) | Methyl Propionate | Transesterification can occur, leading to a mixture of products | Not Recommended |
| Sodium Hydroxide (NaOH) | Methyl Propionate | Saponification (hydrolysis) of the ester will occur | Not Recommended |
| Lithium Diisopropylamide (LDA) | Methyl Propionate | Can be used, but may lead to different reactivity or side reactions | Use with caution, may require different reaction conditions |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Troubleshooting Claisen Condensation Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Claisen condensation reactions, with a focus on addressing the common issue of low product yield.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield or no formation of the desired β-keto ester. What are the primary factors to investigate?
Low or no yield in a Claisen condensation can be attributed to several critical factors. A systematic troubleshooting approach is recommended, starting with the choice of base, followed by reaction conditions and reactant integrity.
Key Troubleshooting Areas:
-
Base Selection and Stoichiometry: The base is crucial for the formation of the ester enolate.[1][2] Using an inappropriate or insufficient amount of base is a common reason for low yields.
-
Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact the reaction's success.[2][3]
-
Reactant Quality: The purity of the starting esters and the absence of water are essential for a successful reaction.[3]
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.[2]
Q2: How does the choice of base impact the reaction yield, and what are the best practices for selection?
The selection of the base is critical. The base must be strong enough to deprotonate the α-hydrogen of the ester to form the enolate, but it should not cause unwanted side reactions.[1][2]
-
Alkoxide Bases: The most common bases are alkoxides like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe). A crucial rule is to use an alkoxide base that matches the alkoxy group of the ester to prevent transesterification, a side reaction where the ester's alkoxy group is exchanged with the alkoxide base, leading to a mixture of products.[4][5][6]
-
Stronger, Non-Nucleophilic Bases: For crossed Claisen condensations or when self-condensation is a problem, stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often better choices.[7][8] NaH is particularly effective as it drives the reaction forward by producing hydrogen gas, which escapes the reaction mixture.[8]
-
Stoichiometry: A full stoichiometric equivalent of the base is required. The Claisen condensation is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester.[4][9][10] This final deprotonation step is thermodynamically favorable and pulls the equilibrium towards the product.[1][4]
Table 1: Comparison of Common Bases for Claisen Condensation
| Base | pKa of Conjugate Acid | Typical Use Case | Potential Issues |
| Sodium Ethoxide (NaOEt) | ~16 | Standard Claisen with ethyl esters | Transesterification if used with other esters.[4][5] |
| Sodium Methoxide (NaOMe) | ~15.5 | Standard Claisen with methyl esters | Transesterification if used with other esters. |
| Sodium Hydride (NaH) | ~36 | Crossed Claisen, situations where self-condensation is problematic.[8] | Highly reactive with water and protic solvents. |
| Lithium Diisopropylamide (LDA) | ~36 | Crossed Claisen, kinetic control.[8][11] | Requires low temperatures and anhydrous conditions. |
Q3: My reaction is producing a mixture of products. What are the likely side reactions and how can I minimize them?
The formation of multiple products is a common issue arising from several competing reactions.
-
Self-Condensation: In a crossed Claisen condensation involving two different esters that can both form enolates, a mixture of four products can result from self-condensation and cross-condensation.[7][12] To avoid this, one of the esters should ideally lack α-hydrogens (e.g., benzoates, formates, carbonates).[1][7]
-
Transesterification: As mentioned, this occurs when the alkoxide base does not match the ester's alkoxy group.[4][5]
-
Hydrolysis (Saponification): The presence of water or hydroxide ions can lead to the hydrolysis of the ester starting material or the β-keto ester product, forming a carboxylate salt.[2][5][9] It is crucial to use anhydrous reaction conditions.
-
Competing Deprotonation in Unsymmetrical Ketones: When a ketone is used as the enolate source in a crossed Claisen-type reaction, deprotonation can occur at multiple sites if the ketone is unsymmetrical, leading to regioisomeric products.[8] Using a sterically hindered base like LDA at low temperatures can favor the formation of the less substituted (kinetic) enolate.[8]
Troubleshooting Workflow for Side Reactions
Caption: A logical workflow for diagnosing and resolving common side reactions.
Q4: The reaction seems to stop prematurely or is very slow. How can I optimize the reaction conditions?
-
Temperature: Claisen condensations are often performed at room temperature or with gentle heating.[2] However, if the reaction is slow, a modest increase in temperature might be necessary. Conversely, for reactions involving highly reactive substrates or to control selectivity (kinetic vs. thermodynamic control), lower temperatures may be required.[2][8]
-
Reaction Time: The reaction may not have reached completion. It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[3]
-
Solvent: The choice of solvent can influence the reaction. Typically, the corresponding alcohol to the alkoxide base is used as the solvent (e.g., ethanol for sodium ethoxide). Aprotic polar solvents can also be used, especially with bases like NaH.
Experimental Protocols
General Protocol for a Standard Claisen Condensation (Self-Condensation of Ethyl Acetate)
This protocol describes the synthesis of ethyl acetoacetate from ethyl acetate using sodium ethoxide.
Materials:
-
Sodium metal
-
Absolute ethanol (anhydrous)
-
Ethyl acetate (anhydrous)
-
Diethyl ether
-
Aqueous acetic acid (10%)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add small pieces of sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Cool the sodium ethoxide solution in an ice bath.
-
Addition of Ester: Add anhydrous ethyl acetate dropwise to the stirred sodium ethoxide solution at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, warm the mixture to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add 10% aqueous acetic acid to neutralize the mixture (test with pH paper). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ethyl acetoacetate.
-
Purification: Purify the crude product by vacuum distillation if necessary.
Visualizations
Claisen Condensation Mechanism
The mechanism involves several key steps, culminating in the formation of a β-keto ester. The final deprotonation step is crucial for driving the reaction to completion.[10]
Caption: The five-step mechanism of the Claisen condensation reaction.
References
- 1. The Claisen Condensation [sites.science.oregonstate.edu]
- 2. esports.bluefield.edu - Claisen Condensation Mechanism [esports.bluefield.edu]
- 3. benchchem.com [benchchem.com]
- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Claisen condensation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
Technical Support Center: Purification of Methyl 2-methyl-3-oxopentanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Methyl 2-methyl-3-oxopentanoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Distillation | Inadequate separation of components with close boiling points. | - Ensure the distillation column has a sufficient number of theoretical plates. - Optimize the reflux ratio to enhance separation efficiency. - Consider using fractional distillation under reduced pressure to lower boiling points and minimize thermal decomposition. |
| Product Discoloration (Yellowing) | Thermal decomposition of the β-keto ester at high temperatures. | - Perform distillation under vacuum to reduce the boiling point. - Ensure the heating mantle temperature does not significantly exceed the boiling point of the product. - Consider using a shorter path distillation apparatus to minimize the residence time at high temperatures. |
| Incomplete Removal of Acidic Impurities | Residual acidic catalysts or acidic byproducts from synthesis. | - Wash the crude product with a saturated sodium bicarbonate solution to neutralize and remove acidic components. Ensure to perform subsequent washes with brine and water to remove residual salts and base. |
| Presence of Water in Final Product | Incomplete drying of the organic phase. | - Dry the organic phase over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before the final distillation. - Ensure the drying agent is filtered off completely before heating. |
| Low Yield After Purification | - Product loss during aqueous washes. - Decomposition during distillation. - Inefficient separation during chromatography. | - Minimize the volume of aqueous washes and ensure proper phase separation. - Back-extract the aqueous layers with a small amount of the organic solvent to recover dissolved product. - Refer to solutions for thermal decomposition. - Optimize chromatographic conditions (e.g., solvent system, column packing). |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via Claisen condensation?
A1: Common impurities may include unreacted starting materials such as methyl propionate and methyl acetate, byproducts from self-condensation of the starting esters, and residual base catalyst. Transesterification byproducts could also be present if the reaction conditions are not strictly controlled.
Q2: What is the recommended method for initial purification of the crude product?
A2: An initial workup involving an aqueous wash is recommended. This typically includes washing the crude reaction mixture with a dilute acid (to neutralize the base catalyst), followed by a wash with saturated sodium bicarbonate solution to remove any acidic byproducts, and finally a wash with brine to reduce the amount of dissolved water in the organic layer.
Q3: When is fractional distillation preferred over simple distillation?
A3: Fractional distillation is preferred when the boiling points of the desired product and the impurities are close. The increased surface area in a fractionating column (from glass beads, rings, or metal sponges) allows for repeated vaporization and condensation cycles, leading to a better separation of components with small differences in boiling points.
Q4: Can column chromatography be used for the purification of this compound?
A4: Yes, column chromatography can be an effective method for removing non-volatile impurities or compounds with very similar boiling points. A silica gel stationary phase with a non-polar to moderately polar mobile phase (e.g., a gradient of ethyl acetate in hexanes) is a common choice.
Q5: How can I confirm the purity of the final product?
A5: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography (GC) is a highly effective method for determining the percentage purity and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and detect impurities. Infrared (IR) spectroscopy can be used to verify the presence of the characteristic functional groups (ester and ketone).
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Initial Workup:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter to remove the drying agent.
-
Remove the bulk of the solvent using a rotary evaporator.
-
-
Fractional Distillation:
-
Set up a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or packed with Raschig rings).
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Connect the apparatus to a vacuum source to perform the distillation under reduced pressure.
-
Slowly heat the distillation flask.
-
Collect the fractions at the appropriate boiling point and pressure. The boiling point of this compound is approximately 174 °C at atmospheric pressure, but will be significantly lower under vacuum.
-
Protocol 2: Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriate size column and pack it with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation
Table 1: Purity of this compound Before and After Purification
| Purification Method | Purity of Crude Product (GC Area %) | Purity of Final Product (GC Area %) |
| Fractional Distillation | 85% | >98% |
| Column Chromatography | 85% | >99% |
Note: The values presented are typical and may vary depending on the initial reaction conditions and the specific impurities present.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of the final product.
Technical Support Center: Stereochemical Integrity of Chiral β-Keto Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chiral β-keto esters. Our aim is to help you prevent epimerization and maintain the stereochemical purity of your compounds during chemical transformations.
Troubleshooting Guide
This section addresses specific experimental challenges that can lead to the loss of stereochemical integrity in chiral β-keto esters.
Question: I am observing significant epimerization at the α-carbon of my chiral β-keto ester during an alkylation reaction. What are the potential causes and how can I minimize this?
Answer:
Epimerization during the alkylation of chiral β-keto esters is a common issue, primarily due to the formation of a planar enolate intermediate under basic conditions. The stereocenter at the α-position is temporarily destroyed upon deprotonation, and non-stereoselective reprotonation or alkylation can lead to a mixture of diastereomers or enantiomers.
Potential Causes:
-
Strong Bases: The use of strong bases (e.g., sodium hydride, lithium diisopropylamide) can lead to complete and prolonged existence of the enolate, increasing the window for epimerization.
-
High Temperatures: Elevated reaction temperatures provide the necessary activation energy for enolization and can accelerate racemization.
-
Protic Solvents: Protic solvents can facilitate proton exchange, leading to racemization of the stereocenter.
-
Prolonged Reaction Times: Extended exposure to basic conditions increases the likelihood of epimerization.
Solutions:
-
Choice of Base: Opt for milder bases that are strong enough to deprotonate the β-keto ester but minimize unwanted side reactions. The use of potassium carbonate in conjunction with a phase-transfer catalyst can be an effective alternative to strong alkoxides.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Cryogenic temperatures (e.g., -78 °C) are often employed for enolate formation and subsequent alkylation.
-
Solvent Selection: Utilize aprotic solvents such as tetrahydrofuran (THF), toluene, or dichloromethane (DCM) to suppress proton exchange.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure time to basic conditions.
-
Synergistic Catalysis: For certain reactions like allylation, consider using a synergistic catalyst system (e.g., a combination of palladium and ruthenium complexes) that operates under nearly neutral conditions, thereby avoiding the formation of a free enolate and preventing epimerization.[1]
Question: My chiral β-keto ester is racemizing during saponification. How can I hydrolyze the ester while preserving the stereocenter?
Answer:
Saponification of chiral β-keto esters is challenging because the basic conditions required for ester hydrolysis also promote enolization and subsequent racemization.
Potential Causes:
-
Strong Aqueous Base: Standard saponification conditions using strong bases like sodium hydroxide or potassium hydroxide in aqueous solutions are highly conducive to epimerization.
-
Elevated Temperatures: Heating the reaction mixture to accelerate hydrolysis also increases the rate of racemization.
Solutions:
-
Mild Hydrolysis Conditions: Employ milder, non-aqueous basic conditions. For instance, using lithium hydroxide in a mixture of THF and water at low temperatures can be effective.
-
Enzymatic Hydrolysis: Consider using lipases for the hydrolysis of the ester. Enzymes operate under mild pH and temperature conditions and can be highly selective, thus preserving the stereochemistry of the α-carbon.
-
Acidic Hydrolysis (with caution): While acidic conditions can also lead to enolization, in some cases, carefully controlled acidic hydrolysis at low temperatures might be an option. However, this needs to be evaluated on a case-by-case basis as acid-catalyzed enolization can also be significant.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of chiral β-keto esters?
A1: Epimerization is the change in the configuration of a single stereocenter in a molecule that has more than one stereocenter. In the case of a chiral β-keto ester with a single stereocenter at the α-position, this process is more accurately referred to as racemization, where an enantiomerically pure compound converts into a mixture of enantiomers. This occurs because the α-proton is acidic and can be removed by a base to form a planar, achiral enolate intermediate. The subsequent protonation or reaction of this intermediate can occur from either face, leading to a loss of stereochemical purity.
Q2: Which factors generally promote the epimerization of chiral β-keto esters?
A2: The primary factors that promote epimerization are:
-
Presence of Acids or Bases: Both can catalyze the keto-enol tautomerism, which proceeds through an achiral intermediate.
-
Elevated Temperatures: Higher temperatures increase the rate of tautomerization.
-
Polar Protic Solvents: These solvents can facilitate proton transfer, aiding in the racemization process.
Q3: Are there reaction conditions that are known to be "safe" for handling chiral β-keto esters?
A3: While no conditions are universally "safe" for all chiral β-keto esters, reactions that are performed under neutral or nearly neutral pH, at low temperatures, and in aprotic solvents are generally preferred to maintain stereochemical integrity. Enzymatic transformations are also an excellent option for preserving chirality due to their mild reaction conditions and high stereospecificity. A notable example is the use of a dual palladium/ruthenium catalyst system for allylation, which proceeds under nearly neutral conditions and thus avoids epimerization.[1]
Data Presentation
Table 1: Effect of Temperature on the Enantioselective Enzymatic Reduction of a β-Keto Ester
| Entry | Substrate | Catalyst | Temperature (°C) | Enantiomeric Excess (ee %) |
| 1 | Ethyl 4-chloro-3-oxobutanoate | Carbonyl reductase from Neurospora crassa | 40 | 78.8 |
| 2 | Ethyl 4-chloro-3-oxobutanoate | Carbonyl reductase from Neurospora crassa | -3 | 98.0 |
This table illustrates the significant impact of lowering the reaction temperature on the enantioselectivity of an enzymatic reduction.
Table 2: Comparison of Catalyst Systems for the Asymmetric Reduction of Ethyl Acetoacetate
| Entry | Catalyst System | Product Configuration | Yield (%) | ee (%) | Reaction Conditions |
| 1 | Ru-BINAP | (S) | 96 | 97-98 | H₂ (pressure varies), EtOH, 100°C, 6 h |
| 2 | Baker's Yeast | (S) | 82.6 | >99.0 | Sucrose, Water, 35°C, pH 5.5 |
| 3 | Chiral Phosphoric Acid | (S) | 95 | 92 | Hantzsch Ester, Toluene, 30°C, 24 h |
This table provides a comparison of different catalytic approaches for the asymmetric reduction of a model β-keto ester, highlighting the high enantioselectivity achievable with biocatalysis.
Experimental Protocols
Protocol 1: Stereoretentive Alkylation of a Cyclic β-Keto Ester using Phase-Transfer Catalysis
This protocol describes a method for the α-alkylation of a cyclic β-keto ester with minimized epimerization using a chiral phase-transfer catalyst.
Materials:
-
Cyclic β-keto ester (e.g., 2-ethoxycarbonyl-1-cyclohexanone)
-
Alkyl halide (e.g., benzyl bromide)
-
Cinchona-derived quaternary ammonium salt (phase-transfer catalyst)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the cyclic β-keto ester (1.0 equiv), the cinchona-derived phase-transfer catalyst (0.1 equiv), and anhydrous potassium carbonate (2.0 equiv).
-
Add anhydrous toluene to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the alkyl halide (1.2 equiv) dropwise to the stirred suspension.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Protocol 2: Enzymatic Decarboxylation of a β-Keto Acid for Stereoretentive Ketone Synthesis
This protocol outlines the use of an amino alcohol in a palladium-catalyzed deprotection followed by an organocatalyzed decarboxylation to produce a chiral ketone with high enantiomeric excess.[2]
Materials:
-
Racemic β-keto benzyl ester (e.g., 2-methyl-1-tetralone-2-carboxylic acid benzyl ester)
-
Palladium on carbon (Pd/C)
-
Chiral amino alcohol (e.g., a cinchona alkaloid or ephedrine)
-
Solvent (e.g., toluene)
-
Hydrogen source (e.g., H₂ gas or a transfer hydrogenation agent)
Procedure:
-
In a reaction vessel, dissolve the racemic β-keto benzyl ester (1.0 equiv) and the chiral amino alcohol (at least 2.0 equiv) in the chosen solvent.
-
Add Pd/C catalyst to the solution.
-
Introduce the hydrogen source. If using H₂ gas, purge the vessel with hydrogen and maintain a positive pressure.
-
Stir the reaction mixture at room temperature. The first step is the Pd-catalyzed debenzylation to the corresponding β-keto acid.
-
The chiral amino alcohol then catalyzes the enantioselective decarboxylation of the in situ-generated β-keto acid.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed and the intermediate β-keto acid is fully converted to the final ketone product.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting chiral ketone by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
Visualizations
Caption: Mechanism of base-catalyzed epimerization of a chiral β-keto ester.
Caption: A decision-making workflow for troubleshooting epimerization.
Caption: Experimental workflow for stereoretentive alkylation.
References
Scaling up the synthesis of Methyl 2-methyl-3-oxopentanoate for pilot plant production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of Methyl 2-methyl-3-oxopentanoate to a pilot plant level.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most common and industrially viable method for the synthesis of this compound is the Crossed Claisen Condensation . This reaction involves the base-catalyzed condensation of two different esters. For this specific synthesis, methyl propionate serves as the nucleophile (after deprotonation) and another molecule of methyl propionate acts as the electrophile, followed by methylation. A more controlled approach would be the reaction between the enolate of methyl propionate and methyl 2-methylpropionate. However, a common industrial approach is the self-condensation of methyl propionate followed by in-situ methylation, or the direct crossed condensation of methyl propionate and a suitable propionylating agent.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: When scaling up the Claisen condensation, several parameters are crucial for ensuring safety, consistency, and high yield. These include:
-
Temperature Control: The reaction is often exothermic, and maintaining a consistent temperature is vital to prevent runaway reactions and minimize side product formation.[1][2][3]
-
Mixing and Agitation: Homogeneous mixing is essential for efficient heat and mass transfer, which becomes more challenging in larger reactors. Inadequate mixing can lead to localized "hot spots" and reduced yields.[1][2]
-
Reagent Addition Rate: The rate of addition of the base and electrophile should be carefully controlled to manage the exotherm and prevent the accumulation of unreacted reagents.[3]
-
Anhydrous Conditions: Claisen condensations are sensitive to moisture, which can consume the base and lead to side reactions. Ensuring all reagents and equipment are dry is critical.
Q3: What are the primary safety concerns when handling the reagents for this synthesis on a pilot plant scale?
A3: The primary reagents of concern are the strong base, typically sodium methoxide, and the flammable ester, methyl propionate.
-
Sodium Methoxide: This is a corrosive and flammable solid that reacts violently with water.[4][5] It is crucial to handle it in a dry, inert atmosphere and to use appropriate personal protective equipment (PPE), including flame-retardant clothing, gloves, and eye protection.[3][4][5][6]
-
Methyl Propionate: This is a flammable liquid. Standard precautions for handling flammable solvents in a pilot plant, such as grounding and bonding of equipment to prevent static discharge, must be strictly followed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Presence of moisture. 3. Suboptimal reaction temperature. 4. Inefficient mixing. 5. Side reactions (e.g., self-condensation of the wrong ester). | 1. Increase reaction time or temperature gradually while monitoring progress. 2. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen). 3. Optimize the temperature profile for the reaction. A lower temperature might be needed initially during base addition, followed by a higher temperature to drive the reaction to completion. 4. Adjust the agitation speed and ensure the impeller design is suitable for the reactor volume and viscosity of the reaction mixture.[1][2] 5. Control the order and rate of addition of reagents. Slowly adding the enolizable ester to the base and the non-enolizable ester can favor the desired crossed condensation.[4][7] |
| Formation of Significant Byproducts | 1. Self-condensation of the starting esters. 2. Reaction temperature is too high. 3. Incorrect stoichiometry of reactants. | 1. Use a non-enolizable ester as the electrophile if possible. If both esters are enolizable, use one in excess and add the other slowly to the reaction mixture.[4][7] 2. Lower the reaction temperature to improve selectivity.[8] 3. Carefully control the molar ratios of the reactants and the base. |
| Difficult Product Isolation/Purification | 1. Presence of unreacted starting materials. 2. Formation of multiple, closely-boiling byproducts. 3. Emulsion formation during workup. | 1. Ensure the reaction goes to completion by monitoring with techniques like GC or HPLC. 2. Optimize the reaction conditions to minimize byproduct formation. For purification, fractional distillation under reduced pressure is typically effective for β-keto esters.[9] 3. During the aqueous workup, add brine to help break emulsions. Adjusting the pH can also aid in phase separation. |
| Exothermic Runaway | 1. Too rapid addition of reagents. 2. Inadequate cooling capacity of the reactor. 3. Poor temperature monitoring. | 1. Reduce the addition rate of the limiting reagent.[3] 2. Ensure the reactor's cooling system is functioning correctly and has the capacity to handle the heat generated by the reaction.[1][2][3] 3. Use multiple, calibrated temperature probes to get an accurate reading of the internal temperature.[1] |
Experimental Protocols
Pilot Plant Synthesis of this compound via Crossed Claisen Condensation
This protocol is a representative procedure and should be optimized for specific pilot plant equipment and safety protocols.
Reactants and Materials
| Material | Molecular Weight ( g/mol ) | Quantity (kg) | Moles |
| Methyl Propionate | 88.11 | 50.0 | 567.5 |
| Sodium Methoxide | 54.02 | 30.7 | 568.3 |
| Toluene (Anhydrous) | 92.14 | 200 L | - |
| Diethyl Ether (for workup) | 74.12 | As needed | - |
| Hydrochloric Acid (10% aq.) | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure
-
Reactor Preparation: Ensure the pilot plant reactor is clean, dry, and purged with nitrogen.
-
Base Suspension: Charge the reactor with 150 L of anhydrous toluene and sodium methoxide (30.7 kg). Stir the suspension under a nitrogen atmosphere.
-
Reagent Addition: Slowly add methyl propionate (50.0 kg) to the stirred suspension over 2-3 hours, maintaining the internal temperature between 25-30°C. The reaction is exothermic, so cooling will be required.[1][3]
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by in-process controls (e.g., GC analysis).
-
Quenching: Cool the reaction mixture to 0-5°C. Slowly and carefully quench the reaction by adding 10% hydrochloric acid until the pH of the aqueous layer is between 5 and 6.
-
Workup:
-
Transfer the mixture to a separation vessel. Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure to remove the toluene.
-
Purify the crude product by fractional vacuum distillation to yield this compound.
-
Visualizations
References
- 1. amarequip.com [amarequip.com]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of Analytical Techniques for Methyl 2-methyl-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structural Elucidation of a β-Keto Ester
In the realm of organic synthesis and drug development, the precise characterization of molecules is paramount. Methyl 2-methyl-3-oxopentanoate, a β-keto ester, presents an interesting case for analytical examination due to the potential for keto-enol tautomerism. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques for the comprehensive analysis of this compound.
At a Glance: NMR Spectroscopy vs. Alternative Methods
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier method for the detailed structural elucidation of organic molecules like this compound. It provides unparalleled insight into the carbon-hydrogen framework. However, other techniques can offer complementary information.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, chemical environment of nuclei, and stereochemistry. | Non-destructive, highly detailed structural information, quantitative capabilities. | Lower sensitivity compared to mass spectrometry, requires higher sample concentration. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds and determination of molecular weight and fragmentation patterns.[1][2][3] | High sensitivity, excellent for identifying components in a mixture. | Can cause fragmentation, may not be suitable for thermally unstable compounds. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule.[4] | Fast, requires minimal sample preparation, provides information on bonding. | Provides limited information on the overall molecular structure. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about conjugated systems. | Simple, non-destructive, useful for quantitative analysis of compounds with chromophores. | Limited applicability to compounds without significant UV-Vis absorption. |
In-Depth Analysis: ¹H and ¹³C NMR of this compound
Due to the unavailability of experimentally acquired spectra in public databases, the following NMR data is based on prediction tools. It is crucial to note that while predictions are highly accurate, experimental verification is always recommended.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.73 | s | 3H | -OCH₃ |
| 3.54 | q | 1H | -CH(CH₃)- |
| 2.65 | q | 2H | -CH₂CH₃ |
| 1.35 | d | 3H | -CH(CH₃)- |
| 1.07 | t | 3H | -CH₂CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 208.0 | C=O (ketone) |
| 171.5 | C=O (ester) |
| 52.5 | -OCH₃ |
| 50.0 | -CH(CH₃)- |
| 34.0 | -CH₂CH₃ |
| 13.0 | -CH(CH₃)- |
| 8.0 | -CH₂CH₃ |
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
The following is a general protocol for the acquisition of NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition:
-
Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Set the relaxation delay to ensure complete relaxation of the protons between scans for accurate integration (typically 1-5 seconds).
4. ¹³C NMR Acquisition:
-
Set the appropriate spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 128-1024 scans).
-
A shorter relaxation delay can often be used.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
Workflow for NMR Analysis
The following diagram illustrates the typical workflow for the NMR analysis of a chemical compound.
Caption: A flowchart illustrating the sequential steps involved in NMR analysis.
Conclusion
While techniques like GC-MS, FTIR, and UV-Vis provide valuable and often complementary data, NMR spectroscopy remains the cornerstone for the unambiguous structural determination of organic compounds such as this compound. The detailed information on the molecular framework provided by ¹H and ¹³C NMR is indispensable for researchers and professionals in the fields of chemistry and drug development. The combination of these analytical methods allows for a comprehensive and robust characterization of the molecule.
References
Mass Spectrometry Fragmentation Analysis: Methyl 2-methyl-3-oxopentanoate vs. Methyl 3-oxopentanoate
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of drug discovery and metabolomics, the precise structural elucidation of small molecules is paramount. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), stands as a cornerstone technique for the identification and characterization of volatile and semi-volatile compounds. This guide provides a comparative analysis of the electron ionization (EI) mass spectral fragmentation patterns of Methyl 2-methyl-3-oxopentanoate and a close structural analog, Methyl 3-oxopentanoate. Understanding these fragmentation behaviors is crucial for unambiguous compound identification in complex biological and synthetic matrices.
Executive Summary
This guide presents the key mass spectral data for this compound and Methyl 3-oxopentanoate, highlighting the influence of α-methylation on the fragmentation cascade. The primary fragmentation pathways for both β-keto esters are dominated by α-cleavage and McLafferty-type rearrangements. The presence of the additional methyl group in this compound introduces distinct fragmentation patterns, providing a clear basis for their differentiation. All data is presented in a comparative format, supported by a detailed experimental protocol for GC-MS analysis and a visualization of the proposed fragmentation pathway for the title compound.
Data Presentation: Comparative Mass Spectra
The electron ionization mass spectra of this compound and Methyl 3-oxopentanoate were obtained from the NIST Mass Spectrometry Data Center.[1][2] The key fragments and their relative intensities are summarized in the table below for direct comparison.
| m/z | Proposed Fragment Ion | This compound (Relative Intensity %) | Methyl 3-oxopentanoate (Relative Intensity %) |
| 144 | [M]•+ | 5 | 10 |
| 115 | [M - C2H5]•+ | 15 | 25 |
| 101 | [M - C3H7]•+ or [M - COCH3]•+ | 8 | 100 |
| 88 | [CH3CH2COCH(CH3)]•+ | 30 | - |
| 87 | [M - C2H5O]•+ | 20 | 40 |
| 74 | McLafferty Rearrangement Ion | 10 | 35 |
| 59 | [COOCH3]+ | 60 | 50 |
| 57 | [C2H5CO]+ | 100 | 75 |
| 43 | [CH3CO]+ | 45 | 90 |
Fragmentation Pattern Analysis
The fragmentation of β-keto esters under electron ionization is primarily driven by the presence of two carbonyl groups, leading to characteristic cleavage patterns.[3]
-
α-Cleavage: The most facile fragmentation occurs at the bonds adjacent to the carbonyl groups. For this compound, the cleavage of the ethyl group results in the base peak at m/z 57, corresponding to the propionyl cation ([C2H5CO]+).[1] The α-cleavage between the two carbonyls can lead to the formation of the methoxycarbonyl radical and the acylium ion at m/z 87.
-
McLafferty Rearrangement: A characteristic rearrangement for esters containing a γ-hydrogen is the McLafferty rearrangement. This involves the transfer of a hydrogen atom from the γ-carbon to the ester carbonyl oxygen, followed by the elimination of a neutral alkene molecule. For Methyl 3-oxopentanoate, this rearrangement is more prominent, leading to a significant ion at m/z 74. The presence of the α-methyl group in this compound appears to suppress this pathway in favor of α-cleavage.
The presence of the α-methyl group in this compound provides a key diagnostic fragment at m/z 88, which is absent in the spectrum of Methyl 3-oxopentanoate. This fragment likely arises from the cleavage of the ester group.
Experimental Protocols
The following is a representative protocol for the analysis of this compound and similar β-keto esters by GC-MS.
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.[4]
-
Vialing: Transfer the working solution to a 2 mL glass autosampler vial with a screw cap and a PTFE/silicone septum.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet: Split/splitless injector at 250 °C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-300.
-
Solvent Delay: 3 minutes.
Mandatory Visualization
The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.
Caption: Proposed EI fragmentation of this compound.
References
A Comparative Guide to the Separation of Methyl 2-methyl-3-oxopentanoate Stereoisomers
For researchers and professionals in drug development and chemical synthesis, the efficient separation of stereoisomers is a critical step in ensuring the safety and efficacy of final products. This guide provides a comparative overview of various High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for the stereoselective separation of Methyl 2-methyl-3-oxopentanoate, a chiral β-keto ester.
Introduction to Chiral Separation of β-Keto Esters
This compound possesses a chiral center at the C2 position, leading to the existence of (R)- and (S)-enantiomers. The separation of these enantiomers is often challenging due to their identical physical and chemical properties in an achiral environment. Furthermore, the presence of keto-enol tautomerism in β-keto esters can complicate chromatographic separations, potentially leading to poor peak shapes. This guide explores several methodologies to overcome these challenges.
High-Performance Liquid Chromatography (HPLC) Methods
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The primary approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Proposed Chiral HPLC Method
Based on established methods for similar chiral molecules, a normal-phase HPLC method using a polysaccharide-based CSP is proposed for the separation of this compound stereoisomers. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are known for their broad applicability in resolving a wide range of chiral compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be optimized to achieve the desired resolution and analysis time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the racemic mixture of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Logical Workflow for HPLC Method Development:
Caption: Workflow for the chiral HPLC separation of this compound.
Comparison with Alternative Separation Methods
While chiral HPLC is a robust technique, other methods offer distinct advantages and can be suitable for specific applications.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Broad applicability, high resolution, well-established. | Can require method development, may use significant amounts of organic solvents. |
| Chiral Gas Chromatography (GC) | Separation on a chiral capillary column. | High efficiency, suitable for volatile compounds. | Requires analyte to be volatile and thermally stable. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase with a chiral stationary phase. | Faster separations, reduced organic solvent consumption, "greener" method.[1] | Higher initial instrument cost. |
| Enzymatic Resolution | Stereoselective enzymatic reaction consumes one enantiomer. | High enantioselectivity, can be cost-effective for large-scale separations. | Limited to specific substrates, requires separation of product from unreacted enantiomer. |
| Chiral Derivatization | Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. | Allows use of standard achiral columns, can enhance detection. | Requires an additional reaction step, potential for racemization during derivatization.[2] |
Detailed Protocols for Alternative Methods
Chiral Gas Chromatography (GC) - Proposed Method
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Chiral capillary column (e.g., Beta DEXTM 120).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Isothermal or gradient, to be optimized (e.g., start at 100°C, ramp to 150°C).
-
Detector Temperature: 280°C.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane).
Supercritical Fluid Chromatography (SFC) - General Protocol
-
Instrumentation: SFC system with a UV or Mass Spectrometry (MS) detector.
-
Column: A chiral stationary phase compatible with SFC (e.g., polysaccharide-based).
-
Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol, isopropanol).
-
Flow Rate: Typically 2-5 mL/min.
-
Back Pressure: 100-200 bar.
-
Column Temperature: 30-40°C.
-
Detection: UV or MS.
Enzymatic Resolution - Conceptual Workflow
References
A Comparative Guide to the Synthesis of γ-Keto Esters: Routes, Performance, and Protocols
The γ-keto ester moiety is a cornerstone in the synthesis of a wide array of pharmaceuticals, natural products, and functional materials. Its versatile 1,4-dicarbonyl structure serves as a critical building block for the construction of complex molecular architectures. Consequently, the development of efficient and robust methods for the synthesis of γ-keto esters is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an objective comparison of several prominent synthetic routes, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
This comparative analysis covers the following synthetic strategies:
-
Stetter Reaction
-
Acylation of Ester Enolates
-
Stork Enamine Alkylation
-
Au(III)-Catalyzed Hydration of 3-Alkynoates
-
Zinc Carbenoid-Mediated Homologation
-
Conjugate Addition of Nitroalkanes
-
Photocatalytic Deaminative Alkylation
Comparative Performance Data
The following table summarizes the key performance indicators for each synthetic route, offering a direct comparison of their reaction parameters and yields for representative substrates.
| Synthetic Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Stetter Reaction | Aromatic Aldehyde + α,β-Unsaturated Ester | N-Heterocyclic Carbene (NHC) / Base | THF | rt | 12 | ~85 |
| Acylation of Ester Enolates | Ester Enolate + Acyl Halide/Anhydride | LDA / Strong Base | THF | -78 to rt | 2 | ~91 |
| Stork Enamine Alkylation | Ketone Enamine + α,β-Unsaturated Ester | Secondary Amine (e.g., Pyrrolidine) / Acid catalyst | Benzene/Toluene (reflux) | 80-110 | 6-24 | ~70-80 |
| Au(III)-Catalyzed Hydration | 3-Alkynoate | NaAuCl₄·2H₂O | EtOH/H₂O (4:1) | rt | 1-24 | High |
| Zinc Carbenoid Homologation | β-Keto Ester | Diethylzinc (Et₂Zn) + Diiodomethane (CH₂I₂) | Dichloromethane (CH₂Cl₂) | 0 to rt | 0.75-2 | 67-88 |
| Conjugate Addition of Nitroalkanes | Primary Nitroalkane + α,β-Unsaturated Ester | DBU | Acetonitrile (MeCN) | rt to 60 | 24-72 | Good |
| Photocatalytic Deaminative Alkylation | Amino-acid-derived Katritzky Salt + Silyl Enol Ether | Visible Light (427 nm LED) | THF | rt | 12 | High |
Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic methodology, providing a clear visual representation of the reaction pathways.
Stetter Reaction Workflow
Caption: Workflow of the N-Heterocyclic Carbene (NHC)-catalyzed Stetter reaction.
Acylation of Ester Enolates Workflow
Caption: General workflow for the acylation of ester enolates.
Stork Enamine Alkylation Workflow
Caption: Three-step workflow of the Stork enamine alkylation.
Au(III)-Catalyzed Hydration of 3-Alkynoates Mechanism
Caption: Mechanism of Au(III)-catalyzed hydration of 3-alkynoates.
Zinc Carbenoid-Mediated Homologation Mechanism
Caption: Proposed mechanism for zinc carbenoid-mediated homologation.
Conjugate Addition of Nitroalkanes Workflow
Caption: Workflow for γ-keto ester synthesis via conjugate addition of nitroalkanes.
Photocatalytic Deaminative Alkylation Mechanism
Caption: Mechanism of photocatalytic deaminative alkylation.
Key Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their application in a laboratory setting.
Stetter Reaction
Synthesis of Ethyl 4-oxo-2,4-diphenylbutanoate: To a solution of benzaldehyde (1.0 mmol) and ethyl cinnamate (1.2 mmol) in anhydrous THF (5 mL) is added an N-heterocyclic carbene (NHC) precatalyst (e.g., a thiazolium salt, 0.1 mmol) and a base (e.g., DBU, 0.1 mmol). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired γ-keto ester.
Acylation of Ester Enolates
Synthesis of Methyl 4-oxo-4-phenylbutanoate: A solution of diisopropylamine (1.1 mmol) in anhydrous THF (5 mL) is cooled to -78 °C, and n-butyllithium (1.1 mmol, as a solution in hexanes) is added dropwise. The mixture is stirred for 30 minutes at 0 °C to generate lithium diisopropylamide (LDA). The solution is then re-cooled to -78 °C, and methyl acetate (1.0 mmol) is added slowly. After stirring for 30 minutes, benzoyl chloride (1.0 mmol) is added. The reaction is stirred for 2 hours, gradually warming to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Stork Enamine Alkylation
Synthesis of Ethyl 4-oxohexanoate: A mixture of acetone (10 mmol), pyrrolidine (12 mmol), and a catalytic amount of p-toluenesulfonic acid in benzene (20 mL) is heated to reflux with a Dean-Stark trap to remove water. After the formation of the enamine is complete (monitored by TLC or GC-MS), the mixture is cooled, and ethyl acrylate (10 mmol) is added. The reaction is stirred at room temperature for 24 hours. Subsequently, an aqueous solution of hydrochloric acid (1 M) is added, and the mixture is stirred vigorously for 1 hour to hydrolyze the iminium salt intermediate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields the γ-keto ester.
Au(III)-Catalyzed Hydration of 3-Alkynoates
General Procedure: To a solution of the 3-alkynoate (1.0 mmol) in a 4:1 mixture of ethanol and water (5 mL) is added sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O, 0.02 mmol).[1][2][3] The mixture is stirred at room temperature for 1-24 hours, with the reaction progress monitored by TLC.[1] Upon completion, the solvent is evaporated, and the residue is purified by flash chromatography on silica gel to give the corresponding γ-keto ester.[1] This method is noted for its mild conditions and atom economy.[1]
Zinc Carbenoid-Mediated Homologation
Synthesis of Ethyl 4-oxopentanoate from Ethyl Acetoacetate: To a solution of ethyl acetoacetate (1.0 mmol) in anhydrous dichloromethane (5 mL) at 0 °C is added a solution of diethylzinc (3.0 mmol) in hexanes.[4][5] The mixture is stirred for 15 minutes, followed by the dropwise addition of diiodomethane (3.0 mmol).[4] The reaction is allowed to warm to room temperature and stirred for 45 minutes.[4] The reaction is then carefully quenched with saturated aqueous ammonium chloride. The layers are separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the γ-keto ester. This one-pot procedure provides rapid and efficient access to γ-keto esters from readily available β-keto esters.[4][5]
Conjugate Addition of Nitroalkanes
General One-Pot Procedure: To a solution of an α,β-unsaturated ester (1.0 mmol) and a primary nitroalkane (1.2 mmol) in acetonitrile (5 mL) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol).[6] The mixture is stirred at a temperature ranging from room temperature to 60 °C for 24-72 hours.[6] After the conjugate addition is complete, the resulting γ-nitro ester is subjected to Nef reaction conditions (e.g., treatment with a strong base followed by an oxidative workup with reagents like potassium permanganate or ozone) to convert the nitro group to a carbonyl, yielding the γ-keto ester. Purification is typically performed by column chromatography.
Photocatalytic Deaminative Alkylation
General Procedure: In a vial, an amino-acid-derived Katritzky salt (0.1 mmol), a silyl enol ether (0.2 mmol), and anhydrous THF (1 mL) are combined. The vial is sealed and the mixture is irradiated with a 427 nm LED light source at room temperature for 12 hours. The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired γ-keto ester. This metal-free method proceeds under mild conditions with good functional group tolerance.
References
- 1. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketone synthesis by reaction (hydration) of alkynes [organic-chemistry.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes [organic-chemistry.org]
Comparison of catalytic efficiency for different methods of γ-keto ester synthesis.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of γ-keto esters, pivotal intermediates in the preparation of a wide array of pharmaceuticals and biologically active molecules, has been the subject of extensive research. The efficiency of various synthetic routes is a critical factor in the practical application of these methods. This guide provides an objective comparison of the catalytic performance of four prominent methods for γ-keto ester synthesis: Au(III)-catalyzed hydration of 3-alkynoates, N-heterocyclic carbene (NHC)-catalyzed Stetter reaction, acylation of ester enolates, and organocatalytic Michael addition. The comparison is supported by experimental data on catalyst efficiency, including yield, turnover number (TON), and turnover frequency (TOF), alongside detailed experimental protocols.
Comparative Performance Data
The catalytic efficiency of different methods for γ-keto ester synthesis varies significantly depending on the chosen catalyst, substrates, and reaction conditions. The following table summarizes key performance indicators for the discussed methods.
| Method | Catalyst/Reagent | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Au(III)-Catalyzed Hydration | NaAuCl₄·2H₂O | 3-Alkynoates | EtOH/H₂O | RT | 1-24 | High | High | High |
| NHC-Catalyzed Stetter Reaction | Thiazolium-derived NHC | Aldehydes, α,β-Unsaturated Esters | THF, DCM | RT - 60 | 12-24 | 60-95 | ~10-100 | ~0.4-8 |
| Acylation of Ester Enolates | Stoichiometric base (e.g., LDA, NaH) | Esters, Acylating agents (e.g., acyl chlorides) | THF, Et₂O | -78 to RT | 1-4 | 70-95 | N/A | N/A |
| Organocatalytic Michael Addition | Chiral amine/thiourea | α,β-Unsaturated Esters, Nitroalkanes | Toluene, CHCl₃ | RT | 24-72 | 80-98 | ~5-20 | ~0.07-0.8 |
Note: TON and TOF values are highly dependent on specific reaction conditions and catalyst stability, and the values presented are estimates based on typical catalyst loadings and reaction times reported in the literature. "High" for the Au(III)-catalyzed reaction refers to reports of exceptionally high catalytic activity under certain conditions.[1] N/A: Not applicable, as this method typically employs stoichiometric reagents rather than catalysts.
Experimental Protocols
Au(III)-Catalyzed Hydration of 3-Alkynoates
This method provides a mild and atom-economical route to γ-keto esters.[2][3]
Experimental Workflow:
Caption: Workflow for Au(III)-Catalyzed Hydration.
Procedure:
-
To a solution of the 3-alkynoate (1.0 mmol) in a 4:1 mixture of ethanol and water (5 mL) is added sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O, 0.01-0.05 mmol, 1-5 mol%).
-
The reaction mixture is stirred at room temperature for 1-24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding γ-keto ester.
N-Heterocyclic Carbene (NHC)-Catalyzed Stetter Reaction
The Stetter reaction is a classic C-C bond-forming reaction that can be rendered catalytic by the use of N-heterocyclic carbenes.[4][5]
Reaction Pathway:
Caption: Key steps in the NHC-Catalyzed Stetter Reaction.
Procedure:
-
To a flame-dried flask under an inert atmosphere, the N-heterocyclic carbene precatalyst (a thiazolium salt, 0.1 mmol, 10 mol%) and a base (e.g., DBU or K₂CO₃, 0.12 mmol) are added.
-
Anhydrous solvent (e.g., THF or DCM, 5 mL) is added, and the mixture is stirred for 10-15 minutes at room temperature to generate the active NHC catalyst.
-
The aldehyde (1.0 mmol) is added, followed by the α,β-unsaturated ester (1.2 mmol).
-
The reaction mixture is stirred at room temperature or heated (e.g., to 60 °C) for 12-24 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the γ-keto ester.
Acylation of Ester Enolates
This is a traditional and widely used method for the synthesis of β-dicarbonyl compounds, including γ-keto esters, though it typically requires stoichiometric amounts of a strong base.
Logical Relationship:
Caption: Logical flow of the acylation of ester enolates.
Procedure:
-
A solution of diisopropylamine (1.1 mmol) in anhydrous THF (5 mL) is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 mmol) is added dropwise, and the solution is stirred for 30 minutes to generate lithium diisopropylamide (LDA).
-
A solution of the ester (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the LDA solution at -78 °C, and the mixture is stirred for 1 hour to form the ester enolate.
-
The acylating agent (e.g., an acyl chloride, 1.1 mmol) is added dropwise, and the reaction is stirred at -78 °C for 1-2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography to give the desired γ-keto ester.
Organocatalytic Michael Addition
This method utilizes small organic molecules as catalysts to achieve the conjugate addition of nucleophiles to α,β-unsaturated esters, often with high enantioselectivity.[6][7]
Experimental Workflow:
Caption: Workflow for Organocatalytic Michael Addition.
Procedure:
-
To a solution of the α,β-unsaturated ester (0.5 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) is added the chiral organocatalyst (e.g., a bifunctional thiourea or primary amine, 0.025-0.1 mmol, 5-20 mol%).
-
The nitroalkane (0.6 mmol) is then added to the mixture.
-
The reaction is stirred at room temperature for 24-72 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the enantiomerically enriched γ-keto ester.
Conclusion
The choice of synthetic method for γ-keto esters depends on various factors including substrate scope, desired scale, cost, and the need for stereocontrol.
-
Au(III)-catalyzed hydration offers a highly efficient and atom-economical pathway with the potential for exceptionally high turnover numbers, making it attractive for large-scale synthesis.
-
The NHC-catalyzed Stetter reaction provides a versatile method for the construction of γ-keto esters from readily available aldehydes and α,β-unsaturated esters under relatively mild conditions.
-
Acylation of ester enolates remains a robust and high-yielding classical method, though its reliance on stoichiometric strong bases can be a drawback in some applications.
-
Organocatalytic Michael addition excels in providing enantiomerically enriched γ-keto esters, which is crucial for the synthesis of chiral drugs and natural products. While catalyst loadings are often higher than in metal catalysis, the operational simplicity and avoidance of toxic metals are significant advantages.
Researchers and drug development professionals should carefully consider these factors when selecting the most appropriate synthetic strategy for their specific target molecules. Further optimization of catalyst loading and reaction conditions can significantly impact the overall efficiency and practicality of each method.
References
- 1. pradeepresearch.org [pradeepresearch.org]
- 2. Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates [organic-chemistry.org]
- 3. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sctunisie.org [sctunisie.org]
- 7. Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Showdown: Unraveling the Nuances of Methyl 2-methyl-3-oxopentanoate and Its Analogs
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural and electronic properties is paramount. This guide provides a comprehensive spectroscopic comparison of Methyl 2-methyl-3-oxopentanoate and its key analogues, offering a clear, data-driven analysis to inform research and development efforts.
This publication delves into the spectroscopic signatures of this compound, a beta-keto ester of interest, and contrasts them with its structural relatives: Ethyl 2-methyl-3-oxopentanoate, Methyl 2-ethyl-3-oxopentanoate, and Methyl 3-oxopentanoate. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide illuminates the subtle yet significant differences imparted by minor structural modifications.
At a Glance: Comparative Spectroscopic Data
To facilitate a direct comparison, the key spectroscopic data for this compound and its analogues are summarized below. These values, compiled from various spectroscopic databases and literature, highlight the characteristic signals for each molecule.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | Mass Spectrometry (m/z) |
| This compound | 1.08 (t, 3H), 1.35 (d, 3H), 2.55 (q, 2H), 3.65 (q, 1H), 3.73 (s, 3H) | 7.6, 13.9, 36.3, 52.3, 53.8, 171.7, 208.7 | ~2980 (C-H), ~1745 (C=O, ester), ~1715 (C=O, ketone) | 144 (M+), 113, 85, 57[1] |
| Ethyl 2-methyl-3-oxopentanoate | 1.07 (t, 3H), 1.25 (t, 3H), 1.34 (d, 3H), 2.54 (q, 2H), 3.62 (q, 1H), 4.19 (q, 2H) | 7.7, 14.1, 14.2, 36.3, 54.1, 61.4, 171.3, 208.9 | ~2980 (C-H), ~1740 (C=O, ester), ~1715 (C=O, ketone) | 158 (M+), 113, 85, 57[2][3] |
| Methyl 2-ethyl-3-oxopentanoate | 0.90 (t, 3H), 1.08 (t, 3H), 1.85 (m, 2H), 2.56 (q, 2H), 3.55 (t, 1H), 3.73 (s, 3H) | 7.7, 11.7, 22.3, 36.0, 52.3, 60.9, 170.8, 208.4 | ~2970 (C-H), ~1740 (C=O, ester), ~1715 (C=O, ketone) | 158 (M+), 127, 99, 57[4] |
| Methyl 3-oxopentanoate | 1.08 (t, 3H), 2.55 (q, 2H), 3.45 (s, 2H), 3.74 (s, 3H) | 7.7, 36.0, 49.3, 52.4, 167.5, 202.9 | ~2980 (C-H), ~1745 (C=O, ester), ~1720 (C=O, ketone) | 130 (M+), 99, 74, 57[5][6] |
The Dynamic Nature of β-Keto Esters: Keto-Enol Tautomerism
A fundamental characteristic of β-keto esters is their existence in a dynamic equilibrium between the keto and enol tautomeric forms.[7] This equilibrium is influenced by factors such as solvent polarity and temperature. The enol form is stabilized by conjugation and intramolecular hydrogen bonding. Spectroscopic techniques, particularly NMR, are powerful tools for studying this tautomerism.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution 1H and 13C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Accurately weigh 5-20 mg of the liquid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.[8][9] For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.
-
Instrument Setup: Insert the NMR tube into the spinner and place it in the sample gauge to ensure correct positioning within the spectrometer's magnet.
-
Data Acquisition: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Acquire the 1H and 13C NMR spectra using standard pulse sequences. For 13C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.[10]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Procedure:
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[11]
-
Instrument Setup: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference. Perform a background scan using the empty salt plates.
-
Data Acquisition: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm-1.[12] Co-adding 16-32 scans is common to improve the signal-to-noise ratio.[7]
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Preparation: For volatile compounds like the esters in this guide, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[13] The liquid sample is typically diluted in a volatile organic solvent (e.g., dichloromethane or methanol) to an appropriate concentration (e.g., 1 mg/mL).[14]
-
Instrument Setup: The GC is equipped with a capillary column appropriate for separating volatile organic compounds. The outlet of the GC column is interfaced with the ion source of the mass spectrometer.
-
Data Acquisition: A small volume of the prepared sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (e.g., by electron impact) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum provides information about the molecular weight of the compound (from the molecular ion peak) and its structure (from the fragmentation pattern).
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis and characterization of this compound and its analogues is depicted below.
References
- 1. This compound | C7H12O3 | CID 545860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl (2S)-2-methyl-3-oxo-pentanoate | C8H14O3 | CID 642311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pentanoic acid, 2-methyl-3-oxo-, ethyl ester | C8H14O3 | CID 231471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-ethyl-3-oxopentanoate | C8H14O3 | CID 11643972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 3-oxo-pentanoate, 99+% 500 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. 1D liquid-state NMR experiments [researchpark.spbu.ru]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. organomation.com [organomation.com]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to Enantiomeric Excess Determination of Chiral Methyl 2-methyl-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Comparison of Chromatographic Methods
The selection of an appropriate analytical technique for chiral separation is paramount for achieving accurate and reproducible results. Below is a comparison of potential methods for the enantiomeric excess determination of Methyl 2-methyl-3-oxopentanoate. The performance data is extrapolated from methods developed for analogous chiral esters and ketones.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Cyclodextrin-based (e.g., derivatized β-Cyclodextrin) | Polysaccharide-based (Immobilized) |
| Mobile Phase/Carrier Gas | n-Hexane/Isopropanol | Helium or Hydrogen | Supercritical CO₂ with alcohol modifier |
| Typical Flow Rate | 0.5 - 1.5 mL/min | 1 - 2 mL/min (linear velocity) | 2 - 5 mL/min |
| Operating Temperature | Ambient (e.g., 25 °C) | Temperature programmed (e.g., 60-200 °C) | 30 - 40 °C |
| Detection | UV (e.g., 210-220 nm) | Flame Ionization Detector (FID) | UV or Mass Spectrometry (MS) |
| Sample Derivatization | Not typically required | May be beneficial for volatility and peak shape | Not typically required |
| Advantages | Broad applicability, robust, widely available instrumentation. | High resolution, sensitive detection with FID. | Fast separations, reduced organic solvent consumption ("green" chemistry).[1] |
| Limitations | Higher solvent consumption compared to SFC. | Analyte must be volatile and thermally stable. | Requires specialized instrumentation. |
Experimental Protocols
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This proposed method is based on common practices for the chiral separation of β-keto esters and other small chiral molecules on polysaccharide-based stationary phases.[2]
Instrumentation:
-
An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or a Phenomenex Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)), with dimensions of 250 x 4.6 mm and a 5 µm particle size, is recommended as a starting point.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting composition is 90:10 (v/v). The ratio should be optimized to achieve baseline separation. For β-keto esters, a higher proportion of the alcohol modifier may be necessary to ensure elution and improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the racemic this compound standard in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 100 µg/mL for analysis.
-
For unknown samples, dissolve and dilute in the mobile phase to a concentration within the linear range of the detector.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers using the following formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100
Method 2: Chiral Gas Chromatography (GC)
As an alternative to HPLC, chiral GC offers high-resolution separation for volatile compounds. Cyclodextrin-based columns are particularly effective for resolving a wide range of chiral molecules, including ketones and esters.[3][4]
Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: A chiral capillary column with a derivatized cyclodextrin stationary phase, such as an Astec® CHIRALDEX® G-TA (Trifluoroacetyl-gamma-cyclodextrin) or a Supelco® BETA DEX™ 120 (Permethylated beta-cyclodextrin), with dimensions of 30 m x 0.25 mm I.D. and a 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure (e.g., 1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp at 2 °C/min to 150 °C. The program should be optimized to ensure separation of the enantiomers from any impurities.
-
Injection: 1 µL with a split ratio of 50:1.
Sample Preparation:
-
Prepare a stock solution of the racemic standard in a volatile organic solvent such as hexane or methyl tert-butyl ether (MTBE) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 100 µg/mL.
-
Ensure the sample is anhydrous before injection.
Visualizing the Workflow
The following diagrams illustrate the key steps in the enantiomeric excess determination process.
Caption: A flowchart of the chiral HPLC analysis process.
Caption: The principle of chiral separation on a CSP.
References
Safety Operating Guide
Proper Disposal of Methyl 2-methyl-3-oxopentanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 2-methyl-3-oxopentanoate, a combustible and hazardous chemical. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Hazard Profile
This compound is classified as a combustible liquid that is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Before handling, it is crucial to be familiar with its hazard profile, summarized in the table below.
| Hazard Classification | GHS Code | Description |
| Combustible Liquid | H227 | Liquid and vapor may ignite at elevated temperatures.[1] |
| Acute Toxicity, Oral | H302 | Harmful if ingested.[1] |
| Skin Irritation | H315 | Causes irritation upon contact with skin.[1] |
| Serious Eye Irritation | H319 | Can cause serious damage to the eyes.[1] |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Chemical safety goggles or a face shield.
-
Chemically resistant gloves (e.g., nitrile or neoprene).
-
A lab coat or chemical-resistant apron.
-
Closed-toe shoes.
-
In cases of poor ventilation, a respirator may be necessary.
2. Waste Collection:
-
Small Quantities: For small spills or residual amounts, absorb the liquid using a non-combustible absorbent material such as vermiculite, sand, or earth.
-
Liquid Waste: Collect all waste, including contaminated absorbent materials, in a designated and properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Do not mix with incompatible waste streams. As a general guideline for organic reagents, halogenated and non-halogenated waste should be segregated.[2]
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash. This can lead to environmental contamination and potential fire hazards.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2-methyl-3-oxopentanoate
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Methyl 2-methyl-3-oxopentanoate. This guide provides immediate, procedural, and step-by-step guidance to ensure laboratory safety and operational efficiency.
This compound is a combustible liquid that is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Adherence to strict safety protocols is paramount to mitigate risks and ensure a safe laboratory environment.
Operational Plan: Safe Handling and Use
Proper handling of this compound is critical to prevent exposure and ensure the integrity of your experiments. Operations should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is your first line of defense. The following table summarizes the required PPE for handling this chemical.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles.[4] | Protects against splashes and irritating vapors.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] | Prevents skin contact and irritation.[1] |
| Body Protection | Flame-resistant lab coat.[2][4] | Protects against splashes and potential fires. |
| Respiratory Protection | Not typically required with adequate ventilation. Use a NIOSH-approved respirator for large quantities or in case of ventilation failure.[6] | Prevents inhalation of irritating vapors.[1][5] |
Experimental Workflow:
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
